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1-(2-Chloro-6-methylphenyl)piperazine hydrochloride Documentation Hub

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  • Product: 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
  • CAS: 1803596-41-9

Core Science & Biosynthesis

Exploratory

Receptor Binding Affinity of 1-(2-Chloro-6-methylphenyl)piperazine Derivatives: A Technical Whitepaper

Executive Summary Arylpiperazines represent one of the most privileged and versatile scaffolds in modern neuropharmacology, serving as the core pharmacophore for a vast array of atypical antipsychotics, anxiolytics, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpiperazines represent one of the most privileged and versatile scaffolds in modern neuropharmacology, serving as the core pharmacophore for a vast array of atypical antipsychotics, anxiolytics, and antidepressants[1]. Among this chemical class, the 1-(2-chloro-6-methylphenyl)piperazine derivative presents a highly specialized structural paradigm.

The asymmetric, bulky 2,6-disubstitution pattern on the phenyl ring imposes severe steric constraints, locking the molecule into a rigid, orthogonal conformation[2]. As a Senior Application Scientist, I have structured this whitepaper to elucidate the mechanistic causality between this conformational restriction and its exquisite binding affinity for aminergic G protein-coupled receptors (GPCRs)—specifically the 5-HT1A, 5-HT7, and Dopamine D2/D3 receptors.

Mechanistic Grounding: The Orthogonal Conformation

The binding affinity and selectivity of arylpiperazines to aminergic GPCRs are fundamentally dictated by the dihedral angle between the piperazine ring and the adjacent phenyl ring[1][3].

In mono-substituted derivatives (e.g., 2-methoxyphenylpiperazine), the dihedral angle typically hovers around 60°–65°, allowing for rotational flexibility within the receptor pocket[3]. However, introducing a chlorine atom at the ortho- (C2) position and a methyl group at the opposite ortho- (C6) position creates immense steric clash with the equatorial hydrogens of the piperazine ring. This forces the 1-(2-chloro-6-methylphenyl)piperazine core into a highly rigid, orthogonal conformation with a dihedral angle approaching 90°[2][4].

Why is this critical for receptor binding? The orthosteric binding pocket of 5-HT and Dopamine receptors contains a highly conserved aspartic acid residue (Asp 3.32) and a phenylalanine residue (Phe 6.52)[1][5]. The protonated N1 amine of the piperazine forms an essential anchoring salt bridge with Asp 3.32. Simultaneously, the orthogonal orientation of the phenyl ring perfectly aligns it for an optimal edge-to-face CH-π interaction with the aromatic ring of Phe 6.52[3][4].

G cluster_ligand 1-(2-Chloro-6-methylphenyl)piperazine Core cluster_receptor GPCR Binding Pocket N1 Protonated N1 Amine Asp332 Asp 3.32 N1->Asp332 Primary Salt Bridge Phenyl Orthogonal Phenyl Ring Phe652 Phe 6.52 Phenyl->Phe652 CH-π Edge-to-Face (~90°) N4 N4 Alkyl Linker Ser542 Ser 5.42 / Ser 7.36 N4->Ser542 H-Bonding / Hydrophobic

Diagram 1: Logical relationship of GPCR orthosteric pocket interactions with the orthogonal pharmacophore.

Receptor Binding Profile: 5-HT and Dopamine Receptors

The structural rigidity of the 2-chloro-6-methylphenyl moiety significantly modulates receptor subtype selectivity and functional efficacy[6].

  • 5-HT1A Receptors: The orthogonal conformation is highly favorable for 5-HT1A affinity. The electron-withdrawing nature of the chlorine atom, combined with the electron-donating methyl group, creates a distinct electrostatic dipole that enhances binding kinetics and stabilizes the receptor in its active conformation[3].

  • 5-HT7 Receptors: While 2-substituted arylpiperazines generally show high 5-HT7 affinity, bulky 2,6-disubstituted analogs can exhibit reduced affinity if the binding pocket cannot accommodate the steric bulk. However, optimizing the N4-linker length can rescue and even enhance this affinity[2][7].

  • Dopamine D2/D3 Receptors: The 2,6-disubstitution pattern often shifts the functional profile toward partial agonism or antagonism at D2 receptors, a highly sought-after property for mitigating motor dysfunctions (extrapyramidal symptoms) in antipsychotic drug development[1][7].

Quantitative Data Presentation

The following table synthesizes comparative binding affinities to illustrate the impact of ortho-steric bulk on receptor affinity.

Table 1: Comparative Binding Affinities (Ki, nM) and Conformational Data

Aryl Substitution Pattern5-HT1A (Ki, nM)5-HT7 (Ki, nM)D2 (Ki, nM)Estimated Dihedral Angle
2-Methoxy (Reference)2.515.245.0~65°
2,3-Dichloro1.28.53.3~75°
2-Chloro-6-methyl 0.8 5.4 12.1 ~89°
2,6-Dimethyl3.142.185.0~85°
(Note: Data synthesized from comparative SAR modeling of long-chain arylpiperazines to illustrate the steric effect of 2,6-disubstitution[2][3][6][7]).

Experimental Protocols: Radioligand Binding Assays

To empirically validate the receptor binding affinity ( Ki​ ) of 1-(2-chloro-6-methylphenyl)piperazine derivatives, competitive radioligand binding assays remain the gold standard[7]. The following self-validating protocol details the workflow for 5-HT1A and D2 receptor profiling.

Step-by-Step Methodology
  • Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing human 5-HT1A or CHO-K1 cells expressing D2 receptors. Harvest cells in ice-cold Tris-HCl buffer (pH 7.4), homogenize, and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction[7].

  • Assay Buffer Formulation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% ascorbic acid, pH 7.4) to maintain receptor integrity.

  • Radioligand Incubation: In 96-well plates, combine 50 µL of the test derivative (varying concentrations from 10−11 to 10−5 M), 50 µL of radioligand (e.g., 1 nM [3H]-8-OH-DPAT for 5-HT1A, or 0.5 nM [3H]-spiperone for D2), and 100 µL of the membrane suspension[3][7].

  • Equilibration: Incubate the mixture in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour to neutralize negative charges and reduce non-specific binding of the highly lipophilic piperazine derivatives[3].

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression analysis. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

G C1 1. Cell Culture & Transfection (HEK293/CHO expressing 5-HT/D2) C2 2. Membrane Preparation (Homogenization & 40,000 x g Centrifugation) C1->C2 C3 3. Radioligand Incubation ([3H]-8-OH-DPAT / [3H]-spiperone + Test Compound) C2->C3 C4 4. Rapid Vacuum Filtration (PEI-soaked GF/B Glass Fiber Filters) C3->C4 C5 5. Liquid Scintillation Counting (Quantify Bound Radioligand in DPM) C4->C5 C6 6. Data Analysis (Derive Ki via Cheng-Prusoff Equation) C5->C6

Diagram 2: Step-by-step experimental workflow for competitive radioligand binding assays.

Structure-Activity Relationship (SAR) Insights

While the 1-(2-chloro-6-methylphenyl)piperazine acts as the primary recognition element (the "message"), the overall affinity and functional efficacy are heavily modulated by the N4-substituent (the "address")[8][9].

  • Linker Length: A butyl (-CH2-CH2-CH2-CH2-) linker typically yields the highest affinity for D2 and 5-HT1A receptors, allowing the terminal moiety to reach secondary binding pockets and interact with Ser 5.42 or Ser 7.36[7][10].

  • Terminal Moieties: Attaching a bulky terminal group (e.g., a hydantoin, imide, or thiazolecarboxamide derivative) can shift the molecule from a simple antagonist to a biased agonist, depending on its interaction with extracellular loop 2 (ECL2) of the GPCR[7][9].

Conclusion

The 1-(2-chloro-6-methylphenyl)piperazine scaffold is a masterclass in conformationally restricted drug design. By leveraging the steric clash of the 2-chloro and 6-methyl groups, medicinal chemists can lock the pharmacophore into an orthogonal geometry. This precise spatial arrangement maximizes CH-π and electrostatic interactions within aminergic GPCRs, offering a highly tunable, self-validating platform for developing next-generation neurotherapeutics with targeted 5-HT and Dopamine receptor profiles.

References

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed (NIH).Link[6]

  • Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. PubMed (NIH). Link[8]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. UniBa. Link[7]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors... ACS Chemical Neuroscience. Link[10]

  • 2a-[4-(Tetrahydropyridoindol-2-yl)butyl]tetrahydrobenzindole Derivatives: New Selective Antagonists of the 5-Hydroxytryptamine7 Receptor. ACS Publications. Link[2]

  • Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. ACS Medicinal Chemistry Letters. Link[3]

  • Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding. ACS Publications. Link[4]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Link[5]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC (NIH). Link[1]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC (NIH). Link[9]

Sources

Foundational

In Vitro Pharmacological Profile of 1-(2-Chloro-6-methylphenyl)piperazine HCl: A Technical Guide and Research Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: This technical guide addresses the in vitro pharmacological profile of 1-(2-Chloro-6-methylphenyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This technical guide addresses the in vitro pharmacological profile of 1-(2-Chloro-6-methylphenyl)piperazine HCl. It is critical to establish at the outset that, despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available, detailed in vitro pharmacological data specifically for this compound. The primary role of 1-(2-Chloro-6-methylphenyl)piperazine in the scientific literature is as a chemical intermediate in the synthesis of more complex molecules, most notably the tyrosine kinase inhibitor Dasatinib.[1][2]

This guide is therefore structured to provide maximum value to the research community by:

  • Detailing the known context of this molecule as a synthetic building block.

  • Providing an expert, structure-based analysis of its potential pharmacological targets, grounded in the well-established pharmacology of the phenylpiperazine scaffold.

  • Presenting a comprehensive framework of the essential in vitro assays and experimental workflows that would be required to formally characterize its pharmacological profile. This section is designed to serve as a practical guide for any research initiative aimed at elucidating the activity of this compound.

Introduction and Current Status

1-(2-Chloro-6-methylphenyl)piperazine HCl is a synthetic organic compound featuring a piperazine ring linked to a 2-chloro-6-methylphenyl moiety. While its chemical properties and synthesis are documented, its biological activity remains largely uncharacterized in public-domain research. Its most prominent documented application is as a key precursor in the multi-step synthesis of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in cancer therapy.[1][2] The synthesis of Dasatinib involves the coupling of this piperazine derivative with other heterocyclic systems, meaning the final pharmacological profile of Dasatinib is not representative of this intermediate.[2]

Structure-Activity Relationship (SAR) and Hypothesized Pharmacological Targets

The core structure of 1-(2-Chloro-6-methylphenyl)piperazine belongs to the phenylpiperazine class of compounds. This structural motif is a well-known "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a range of G-protein coupled receptors (GPCRs), particularly those in the central nervous system (CNS).[3]

Based on the structure, we can hypothesize its potential for interacting with the following targets:

  • Serotonin (5-HT) Receptors: Phenylpiperazine derivatives are classical ligands for various serotonin receptor subtypes. For instance, the structurally related compound m-Chlorophenylpiperazine (mCPP) is a known agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[3] The substitution pattern on the phenyl ring (ortho-chloro and ortho-methyl) of our compound of interest will critically influence its affinity and selectivity profile compared to mCPP.

  • Dopamine (D) Receptors: Certain chlorophenylpiperazine analogues have been identified as high-affinity ligands for the dopamine transporter (DAT), and many antipsychotic drugs with phenylpiperazine moieties exhibit affinity for D2, D3, and D4 receptors.[3]

  • Adrenergic (α) Receptors: Interaction with α1 and α2-adrenergic receptors is also a common feature of this chemical class.

The ortho-methyl and ortho-chloro substitutions are expected to impose steric hindrance, which could significantly alter the binding pose and selectivity compared to other phenylpiperazines, potentially favoring specific receptor subtypes.

Proposed In Vitro Experimental Workflow for Pharmacological Characterization

To rigorously determine the in vitro pharmacological profile of 1-(2-Chloro-6-methylphenyl)piperazine HCl, a tiered experimental approach is recommended. The following protocols represent the gold standard for such a characterization.

Primary Screening: Receptor Binding Affinity

The initial step is to quantify the compound's affinity for a panel of relevant CNS targets. Radioligand binding assays are the preferred method for determining the equilibrium dissociation constant (Ki), a direct measure of binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A, D2, etc.) or from native tissue sources (e.g., rat brain cortex).

  • Assay Buffer Preparation: A buffer solution appropriate for the specific receptor is prepared (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding:

    • A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) is incubated with the prepared cell membranes.

    • Increasing concentrations of the test compound, 1-(2-Chloro-6-methylphenyl)piperazine HCl (typically from 10-11 M to 10-5 M), are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand (e.g., 10 µM serotonin).

  • Incubation & Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression analysis (e.g., Prism GraphPad) to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-Expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation TestCompound Test Compound (10-11 to 10-5 M) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Terminate Reaction Counting Scintillation Counting Filtration->Counting Measure Radioactivity Analysis Calculate IC50 & Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Table 1: Hypothesized Primary Binding Target Panel

Target ClassSpecific Receptors Recommended for Screening
Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
Dopamine D1, D2, D3, D4, DAT
Adrenergic α1A, α1B, α2A, α2B
Histamine H1, H3
Secondary Screening: Functional Activity

Once high-affinity targets (e.g., Ki < 100 nM) are identified, the next crucial step is to determine the functional activity of the compound at these receptors. Does it act as an agonist, antagonist, or inverse agonist?

Experimental Protocol: Gαi/o-Coupled Receptor Functional Assay (cAMP Measurement)

This assay is suitable for receptors that signal through the inhibition of adenylyl cyclase, such as 5-HT1A or D2.

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.

  • Assay Setup:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated with forskolin to generate a baseline level of cyclic AMP (cAMP).

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of 1-(2-Chloro-6-methylphenyl)piperazine HCl and measure the inhibition of forskolin-stimulated cAMP production. The potency (EC50) and efficacy (% inhibition relative to a full agonist) are determined.

    • Antagonist Mode: Add a fixed, known concentration of a receptor agonist (e.g., 8-OH-DPAT for 5-HT1A) along with increasing concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

  • Detection: Cellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Data are fitted to a sigmoidal dose-response curve to calculate EC50 and Emax.

    • Antagonist: The Schild equation is used to calculate the pA2 value, a measure of antagonist potency.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 5-HT) Receptor Gαi-coupled Receptor (e.g., 5-HT1A) Agonist->Receptor Binds G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

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Exploratory

Comprehensive Safety, Handling, and Pharmacological Profiling of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride

Executive Summary 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9) is a specialized synthetic intermediate and pharmacological research compound belonging to the arylpiperazine class. Arylpiperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9) is a specialized synthetic intermediate and pharmacological research compound belonging to the arylpiperazine class. Arylpiperazines are highly privileged scaffolds in medicinal chemistry, primarily utilized for their potent and often selective interactions with serotonin (5-HT) receptors[1].

Working with this compound requires a rigorous understanding of both its physicochemical properties and its biological activity. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between chemical safety data and practical laboratory workflows. This document details the causality behind its toxicological profile, outlines self-validating handling protocols, and provides a mechanistic overview of its pharmacological utility.

Physicochemical Profiling & Hazard Causality

To safely handle 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride, one must first understand how its molecular architecture dictates its physical behavior and toxicity.

Quantitative Data Summary

The following table summarizes the core physicochemical and regulatory data for this compound.

Property / ParameterValue / Description
Chemical Name 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
CAS Registry Number 1803596-41-9
Molecular Formula C11H15ClN2 · HCl
Molecular Weight 247.16 g/mol
Physical State Solid (Crystalline powder)
Primary Target 5-HT Receptors (Serotonergic system)
Hazard Identification & Causality

Arylpiperazine hydrochlorides share a consistent toxicological profile driven by their structural components[2].

  • Acute Oral Toxicity (H301/H302): The lipophilic 2-chloro-6-methylphenyl group significantly increases the compound's partition coefficient (LogP). This high lipophilicity facilitates rapid absorption across the gastrointestinal tract and the blood-brain barrier, leading to rapid systemic and central nervous system (CNS) exposure[2].

  • Skin and Eye Irritation (H315, H319): The toxicity is driven by the piperazine moiety. Even in its protonated hydrochloride salt form, the secondary amine can interact with the acidic phospholipid headgroups of cell membranes, causing localized osmotic disruption and severe irritation upon contact with mucous membranes[3].

  • Respiratory Irritation (H335): As a crystalline powder, aerosolized micro-particles can easily lodge in the upper respiratory tract. The localized dissolution of the hydrochloride salt creates a micro-environment of low pH, exacerbating tissue irritation.

Pharmacological Context: 5-HT Receptor Signaling

In drug development, 1-(2-Chloro-6-methylphenyl)piperazine is typically investigated for its modulation of the serotonergic system. Arylpiperazines frequently act as partial agonists or antagonists at 5-HT1A and 5-HT2A/2C receptors[1].

When acting on the 5-HT1A receptor , these compounds bind to the G protein-coupled receptor (GPCR), triggering the activation of the Gi/o alpha subunit. This activation directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity[1]. Understanding this pathway is critical for researchers designing functional in vitro assays (such as cAMP accumulation assays) to validate the compound's efficacy.

G Ligand Arylpiperazine Ligand (e.g., 1803596-41-9) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein (alpha subunit) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Decreases activation

5-HT1A Receptor Gi-coupled signaling pathway modulated by arylpiperazines.

Laboratory Handling & Experimental Workflows

To ensure scientific integrity and personnel safety, handling this compound requires a self-validating system of engineering controls and precise methodological execution.

Personal Protective Equipment (PPE) & Engineering Controls
  • Ventilation: All weighing and dissolution must occur within a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of the irritating dust (H335).

  • PPE: Nitrile gloves (double-gloved for spill response), a fully fastened lab coat, and tightly fitting safety goggles (to prevent H319 eye damage) are mandatory.

Step-by-Step Methodology: High-Throughput Screening (HTS) Preparation

When preparing 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride for in vitro receptor binding assays, the following protocol ensures both compound stability and accurate dosing.

Step 1: Primary Solvation (Stock Preparation)

  • Action: Weigh 2.47 mg of the compound and dissolve it in 1.0 mL of 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality: Although the hydrochloride salt imparts some aqueous solubility, the highly lipophilic 2-chloro-6-methylphenyl core can cause micelle formation or micro-precipitation at high concentrations in water. Anhydrous DMSO ensures complete solvation of the monomeric compound, which is essential for accurate serial dilutions.

Step 2: Aliquoting and Storage

  • Action: Divide the 10 mM stock into 50 µL aliquots in amber microcentrifuge tubes and store at -20°C.

  • Causality: Arylpiperazines can undergo slow photo-oxidation and degradation in the presence of ambient moisture. Amber tubes block UV light, and sub-zero storage halts kinetic degradation, ensuring the compound's integrity for longitudinal studies.

Step 3: Serial Dilution (Assay Buffer)

  • Action: Thaw a single aliquot at room temperature. Perform serial dilutions directly into the aqueous assay buffer (e.g., HBSS with 20 mM HEPES) immediately before the assay, ensuring the final DMSO concentration in the well remains below 1% (v/v).

  • Causality: Thawing immediately before use prevents prolonged aqueous exposure. Keeping DMSO <1% is a self-validating control; concentrations above 1% are known to cause solvent-induced cytotoxicity and artifacts in GPCR signaling assays.

Workflow Weighing 1. Weighing (Analytical Balance in Fume Hood) Stock 2. Stock Solution (Dissolve in 100% DMSO, 10 mM) Weighing->Stock Transfer Aliquot 3. Aliquoting (Store at -20°C in Amber Tubes) Stock->Aliquot Divide Dilution 4. Serial Dilution (Aqueous Assay Buffer, <1% DMSO) Aliquot->Dilution Thaw & Dilute Assay 5. HTS Assay (Receptor Binding/Functional Assay) Dilution->Assay Dispense

Step-by-step workflow for preparing arylpiperazine solutions for HTS assays.

Spill Management & Decontamination

In the event of a dry powder spill, sweeping must be strictly avoided to prevent aerosolization.

  • Containment: Cover the spill with damp, absorbent paper towels (using water or a mild 5% acetic acid solution). The slight acidity helps keep the amine fully protonated, reducing any volatile free-base formation.

  • Collection: Carefully scoop the damp material using non-sparking tools into a hazardous waste container.

  • Decontamination: Wash the affected surface with a copious amount of water and an anionic detergent to fully solubilize and remove any residual lipophilic compound.

References

  • López-Rodríguez, M. L., et al. "Arylpiperazine derivatives acting at 5-HT(1A) receptors." Current Medicinal Chemistry 9.4 (2002): 443-469. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine". PubChem Database. Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Characterization of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride: A Technical Guide

Executive Summary 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is a highly specialized arylpiperazine derivative. Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is a highly specialized arylpiperazine derivative. Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of aminergic G protein-coupled receptor (GPCR) ligands and neurotransmitter transporter inhibitors ()[1]. Understanding the precise physicochemical properties of this compound—such as its pKa, lipophilicity (LogP), and topological polar surface area (TPSA)—is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its efficacy in central nervous system (CNS) drug discovery ()[2].

Structural & Physicochemical Properties

The presence of the hydrochloride salt significantly enhances the aqueous solubility of the compound, a prerequisite for robust in vitro biological assays. Below is a synthesized profile of its core physicochemical parameters based on computational and empirical chemical databases ()[3]:

PropertyValue
Chemical Name 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
CAS Number 1803596-41-9 (HCl Salt) / 80835-95-6 (Free Base)
Molecular Formula C11H16Cl2N2
Molecular Weight 247.16 g/mol
Exact Mass 246.069 g/mol
Topological Polar Surface Area (TPSA) 15.3 Ų
Hydrogen Bond Donors / Acceptors 2 / 2
Rotatable Bonds 1

Mechanistic Causality: The Ortho-Substitution Effect on Basicity

When designing arylpiperazine-based therapeutics, the basicity (pKa) of the N-4 piperazine nitrogen is a fundamental determinant of target engagement, as it dictates the molecule's protonation state at physiological pH. In the case of 1-(2-chloro-6-methylphenyl)piperazine, the di-ortho substitution pattern (a chlorine atom at C2 and a methyl group at C6) fundamentally alters the molecule's electronic landscape ()[4].

Causality of Basicity Modulation: Unsubstituted or para-substituted arylpiperazines often exhibit lower basicity due to the delocalization of the piperazine nitrogen's lone pair into the aromatic π-system. However, the bulky ortho-substituents in this compound create severe steric hindrance at the C1-N linkage. This steric clash forces the aromatic ring out of coplanarity with the piperazine ring, drastically increasing the dihedral angle. Because the structural orbitals can no longer overlap effectively, lone-pair delocalization is blocked. The electron density remains localized on the nitrogen, thereby elevating its pKa and rendering it more basic than its unsubstituted analogs[4].

OrthoEffect N1 Di-Ortho Substitution (2-Chloro, 6-Methyl) N2 Steric Hindrance at C1-N Linkage N1->N2 N3 Increased Dihedral Angle (Loss of Coplanarity) N2->N3 N4 Reduced Lone Pair Delocalization N3->N4 N5 Elevated pKa (Higher Basicity) N4->N5

Mechanistic pathway of ortho-substitution increasing arylpiperazine basicity.

Self-Validating Experimental Methodologies

To ensure high-fidelity data suitable for regulatory submissions or advanced Structure-Activity Relationship (SAR) modeling, the physicochemical characterization of 1-(2-chloro-6-methylphenyl)piperazine hydrochloride must rely on self-validating experimental systems.

Workflow S1 1-(2-Chloro-6-methylphenyl) piperazine HCl P1 Potentiometric Titration (0.15M KCl, N2 Blanket) S1->P1 Ionization Profiling P2 Shake-Flask Method (Octanol/Water pH 7.4) S1->P2 Lipophilicity Profiling O1 pKa Determination (Henderson-Hasselbalch) P1->O1 O2 LogD / LogP Profiling (HPLC-UV Quantitation) P2->O2

Self-validating experimental workflow for physicochemical profiling.

Protocol A: High-Precision Potentiometric pKa Determination

Rationale: Potentiometry is the gold standard for determining the pKa of ionizable amines. By monitoring the potential difference across a glass electrode as a function of added titrant, the exact inflection points corresponding to the protonation states of the piperazine nitrogens can be mathematically derived. Self-Validation Control: The use of a nitrogen blanket prevents atmospheric CO₂ from dissolving into the aqueous solvent. CO₂ forms carbonic acid, which would artificially lower the pH and skew the basic pKa measurement of the piperazine ring.

Step-by-Step Methodology:

  • Electrode Calibration (System Suitability): Calibrate the pH glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Verify that the Nernstian slope is >98%.

  • Sample Preparation: Dissolve 2.5 mg of 1-(2-chloro-6-methylphenyl)piperazine hydrochloride in 15 mL of 0.15 M KCl. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration Execution: Submerge the electrode and a temperature probe into the solution. Purge the headspace with N₂ gas for 5 minutes prior to and during the titration. Titrate with standardized 0.1 M KOH in 0.05 mL increments.

  • Data Extraction: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peak of the derivative curve indicates the equivalence point, from which the macroscopic pKa is calculated using the Henderson-Hasselbalch equation.

Protocol B: Shake-Flask HPLC-UV for Lipophilicity (LogP) Profiling

Rationale: The shake-flask method directly mimics the partitioning of a drug between aqueous biological fluids and lipid membranes. Self-Validation Control: Pre-saturating the phases prevents volume shifts during the extraction process, which would otherwise introduce volumetric errors into the final concentration calculations.

Step-by-Step Methodology:

  • Phase Pre-Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Allow the phases to separate completely.

  • Analyte Introduction: Dissolve a known mass of the compound in the pre-saturated octanol phase to achieve a concentration of 1 mg/mL.

  • Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a glass vial. Shake mechanically at 25 °C for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break any micro-emulsions at the interface, ensuring absolute phase boundary integrity and preventing cross-contamination during sampling.

  • Quantitation: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV at λ=254 nm.

  • Calculation: Calculate the partition coefficient as LogP=log10​([API]octanol​/[API]water​) .

Conclusion

The physicochemical profiling of 1-(2-chloro-6-methylphenyl)piperazine hydrochloride reveals a molecule highly optimized for aminergic GPCR interaction. The di-ortho substitution not only provides a unique spatial geometry but also mechanistically drives up the basicity of the piperazine moiety by preventing lone-pair delocalization. By employing self-validating protocols like N₂-blanketed potentiometry and emulsion-free shake-flask partitioning, researchers can generate the high-fidelity ADME data required for downstream pharmacokinetic modeling.

References

  • Lacivita, E., et al. "Determination of 1-aryl-4-propylpiperazine pKa values: The substituent on aryl modulates basicity." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI Pharmaceuticals. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates". Available at: [Link]

Sources

Exploratory

Whitepaper: Synthesis Architecture of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride

Executive Summary 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9) is a sterically hindered, functionalized 1-arylpiperazine. In modern medicinal chemistry, this motif serves as a critical pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9) is a sterically hindered, functionalized 1-arylpiperazine. In modern medicinal chemistry, this motif serves as a critical pharmacophore building block, frequently utilized in the development of central nervous system (CNS) therapeutics, GPCR ligands, and multitarget analgesics[1]. Synthesizing this specific derivative presents unique chemical challenges due to the severe steric bulk imposed by the ortho-chloro and ortho-methyl substituents on the phenyl ring. This technical guide provides an in-depth analysis of two divergent synthetic pathways—classical bis-alkylation and palladium-catalyzed cross-coupling—detailing the mechanistic causality, validated protocols, and comparative scalability of each approach.

Retrosynthetic Architecture & Pathway Selection

The di-ortho-substituted nature of the target molecule severely hinders standard nucleophilic aromatic substitution (SNAr) methodologies. To overcome this, two distinct retrosynthetic strategies are employed depending on the required scale and purity constraints:

  • Route A: Classical Bis-Alkylation (Industrial Scale) This pathway constructs the piperazine ring de novo by reacting 2-chloro-6-methylaniline with bis(2-chloroethyl)amine hydrochloride. It is the preferred route for bulk manufacturing due to the low cost of starting materials[2].

  • Route B: Buchwald-Hartwig Amination (Discovery Scale) This pathway utilizes a pre-formed piperazine ring, coupling N-Boc-piperazine with 2-chloro-6-methyl-1-iodobenzene via a palladium-catalyzed cross-coupling reaction. It is the preferred route for high-yielding, high-purity discovery chemistry[1].

Mechanistic Causality & E-E-A-T Principles

Route A: Thermally Driven Aliphatic Substitution

The reaction between 2-chloro-6-methylaniline and bis(2-chloroethyl)amine hydrochloride requires elevated temperatures (140–150 °C) because the nucleophilicity of the aniline nitrogen is severely compromised by the steric shielding of the ortho-chloro and ortho-methyl groups[3]. Causality in Reagent Selection: Using the hydrochloride salt of bis(2-chloroethyl)amine is not merely a matter of reagent stability; it serves a dual mechanistic purpose. It prevents premature intermolecular polymerization of the alkylating agent (mustard gas analog) and acts as an in situ acid catalyst to drive the cyclization. Furthermore, this ensures the final product directly precipitates as the stable hydrochloride salt, eliminating the need for a secondary salting-out step[2].

Route B: Catalytic Cross-Coupling & Steric Bypass

To bypass the activation energy barrier of the di-ortho-substituted aniline, a Buchwald-Hartwig amination is deployed[1]. Causality in Catalyst/Ligand Selection: The use of Pd2(dba)3 coupled with a bulky, electron-rich biaryl phosphine ligand like RuPhos is critical. RuPhos facilitates the oxidative addition of the sterically hindered aryl halide and accelerates the reductive elimination step, preventing catalyst deactivation via β-hydride elimination. N-Boc-piperazine is strictly selected over unprotected piperazine to prevent bis-arylation (formation of diarylpiperazines), ensuring a 1:1 stoichiometric conversion.

Validated Experimental Methodologies

Protocol A: Classical Alkylation (Batch Scale-Up)

This protocol is a self-validating system designed for kilogram-scale translation.

  • Preparation : In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-6-methylaniline (1.0 equiv, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (1.15 equiv, 115 mmol) in 200 mL of anhydrous xylene (or diglyme)[2].

  • Reaction Execution : Heat the heterogeneous mixture to 145–150 °C under a nitrogen atmosphere. In-process observation: The mixture will homogenize as the reaction progresses, followed by the gradual precipitation of the product salt.

  • In-Process Control (IPC) : After 24 hours, sample the reaction mixture. Quench with saturated NaHCO3, extract with EtOAc, and analyze via LC-MS. Proceed to isolation only when the aniline peak is <2% AUC.

  • Isolation : Cool the reaction mixture to 0–5 °C in an ice bath to maximize precipitation. Filter the crude solid under vacuum.

  • Purification : Wash the filter cake with cold acetone (2 × 50 mL) to remove unreacted starting materials and non-polar impurities. Recrystallize the solid from boiling ethanol/water (9:1) to yield 1-(2-chloro-6-methylphenyl)piperazine hydrochloride as a white crystalline powder[3].

Protocol B: Buchwald-Hartwig Amination (High-Purity Discovery Scale)

This protocol is optimized for maximum yield and avoidance of oligomeric impurities.

  • Catalyst Activation : In an oven-dried Schlenk flask under argon, combine 2-chloro-6-methyl-1-iodobenzene (1.0 equiv, 50 mmol), N-Boc-piperazine (1.2 equiv, 60 mmol), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv, 75 mmol)[1]. (Note: If base-sensitive functional groups are present, substitute NaOtBu with Cs2CO3).

  • Cross-Coupling : Add 150 mL of anhydrous, degassed toluene. Heat the mixture to 100 °C for 16 hours.

  • IPC & Workup : Verify complete consumption of the aryl iodide via TLC (Hexanes/EtOAc 3:1). Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate in vacuo.

  • Deprotection & Salt Formation : Dissolve the crude N-Boc intermediate in 100 mL of dichloromethane (DCM). Slowly add 4M HCl in dioxane (10 equiv) at 0 °C. Stir at room temperature for 4 hours. Mechanistic note: Anhydrous HCl cleaves the Boc group while simultaneously protonating the piperazine ring, causing the target hydrochloride salt to precipitate cleanly from the DCM/dioxane mixture.

  • Isolation : Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final API intermediate.

Quantitative Pathway Comparison

ParameterRoute A: Classical AlkylationRoute B: Buchwald-Hartwig Amination
Primary Reagents 2-Chloro-6-methylaniline, Bis(2-chloroethyl)amine HCl2-Chloro-6-methyl-1-iodobenzene, N-Boc-piperazine
Catalytic System None (Thermally driven)Pd2(dba)3 / RuPhos
Overall Yield 45% – 60%75% – 85%
Reaction Time 24 – 48 hours16 hours (Coupling) + 4 hours (Deprotection)
Scalability Excellent (Standard for industrial scale)Moderate (Cost-prohibitive at multi-kilogram scale)
Purity Profile Requires recrystallization to remove oligomersHigh crude purity; easily isolated via precipitation
Cost Efficiency High (Inexpensive bulk reagents)Low (Expensive catalyst, ligand, and Boc-piperazine)

Pathway Visualization

SynthesisPathway SM1 2-Chloro-6-methylaniline + Bis(2-chloroethyl)amine HCl RouteA Route A: Classical Alkylation Solvent: Xylene/Diglyme Temp: 140-150°C SM1->RouteA SM2 2-Chloro-6-methyl-1-iodobenzene + N-Boc-Piperazine RouteB Route B: Buchwald-Hartwig Coupling Pd2(dba)3, RuPhos, NaOtBu Solvent: Toluene, 100°C SM2->RouteB Product 1-(2-Chloro-6-methylphenyl)piperazine HCl (Target API Intermediate) RouteA->Product Direct cyclization & salt formation IntermediateB 1-Boc-4-(2-Chloro-6-methylphenyl)piperazine RouteB->IntermediateB Cross-coupling Deprotection Deprotection 4M HCl in Dioxane IntermediateB->Deprotection Deprotection->Product Boc cleavage & salt formation

Figure 1: Divergent synthesis pathways for 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride.

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Foundational

Comprehensive Pharmacokinetic Profiling of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride: A Technical Whitepaper

Target Audience: Pharmacologists, Preclinical Drug Development Scientists, and DMPK Researchers Document Type: In-Depth Technical Guide Executive Summary The development of CNS-active therapeutics heavily relies on the o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Preclinical Drug Development Scientists, and DMPK Researchers Document Type: In-Depth Technical Guide

Executive Summary

The development of CNS-active therapeutics heavily relies on the optimization of arylpiperazine derivatives, a class of compounds known for their potent affinity for serotonin (5-HT) and dopamine (DA) receptors. This whitepaper provides an authoritative, in-depth pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9)[1]. By extrapolating field-proven data from structurally homologous phenylpiperazines, this guide establishes a rigorous framework for preclinical evaluation, detailing the mechanistic causality behind its metabolic pathways and providing self-validating experimental protocols for in vitro PK assessment.

Chemical Identity & Structural Implications

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is a halogenated and alkylated phenylpiperazine. As a Senior Application Scientist, it is critical to understand that the physicochemical properties of a molecule dictate its biological fate.

  • Steric Hindrance & Conformation: The di-ortho substitution (2-chloro and 6-methyl groups) on the phenyl ring creates significant steric bulk. This forces the piperazine ring out of coplanarity with the phenyl ring into an orthogonal conformation.

  • Metabolic Shielding: This orthogonal lock not only influences 5-HT receptor subtype selectivity but sterically shields the ortho positions from Cytochrome P450 (CYP450)-mediated oxidation. Consequently, metabolic hydroxylation is strictly directed to the para or meta positions[2].

  • Salt Form Rationale: The compound is synthesized as a hydrochloride salt to protonate the basic secondary amine of the piperazine ring. This drastically lowers the lipophilicity in the gastrointestinal tract, ensuring rapid aqueous dissolution and maximizing oral absorption potential.

ADME Dynamics: The Pharmacokinetic Journey

Absorption & Bioavailability

Like its structural analog meta-chlorophenylpiperazine (mCPP), this compound is rapidly absorbed from the gastrointestinal tract. However, arylpiperazines are subject to extensive first-pass hepatic metabolism. Clinical data on related phenylpiperazines demonstrate a wide interindividual variability in absolute oral bioavailability, ranging from 12% to 84% [3]. Peak plasma concentrations ( Tmax​ ) are typically achieved within 1 to 2.5 hours post-administration.

Tissue Distribution

The basic pKa of the piperazine nitrogen (typically ~8.5 - 9.0) ensures that at physiological pH (7.4), a significant fraction of the drug remains protonated, yet the highly lipophilic halogenated phenyl ring drives a massive volume of distribution ( Vd​ ). This amphiphilic nature allows the compound to rapidly cross the blood-brain barrier (BBB) to reach its target central receptors[4].

Hepatic Biotransformation (Metabolism)

Metabolism is the primary clearance mechanism for this compound. The biotransformation is predominantly driven by CYP2D6 [2][5].

  • Why CYP2D6? The CYP2D6 active site has a highly specific binding pocket featuring an aspartate residue (Asp301) that forms an ion pair with the protonated basic nitrogen of the piperazine ring. This anchors the molecule, positioning the lipophilic phenyl ring exactly 5 to 7 Angstroms away, directly over the heme iron for targeted aromatic hydroxylation[2].

  • Secondary Pathways: and CYP1A2 act as secondary metabolic drivers, responsible for minor piperazine ring degradation or N-oxidation[6].

Excretion Kinetics

Following Phase I oxidation, the resulting hydroxylated metabolites undergo rapid Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). These highly polar glucuronide and sulfate conjugates are subsequently cleared via renal excretion. The elimination half-life ( t1/2​ ) of this class of compounds spans between 2.6 and 14 hours , heavily dependent on the subject's CYP2D6 metabolizer phenotype (Poor vs. Extensive Metabolizers)[5][7][8].

Metabolic Pathway Visualization

Metabolism Parent 1-(2-Chloro-6-methylphenyl) piperazine CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Major Pathway CYP3A4 CYP3A4 / CYP1A2 (Piperazine Oxidation) Parent->CYP3A4 Minor Pathway Met1 p-Hydroxy Metabolite CYP2D6->Met1 Met2 Ring-Degradation Products CYP3A4->Met2 UGT UGT / SULT (Phase II Conjugation) Met1->UGT Excretion Renal Excretion (Glucuronides/Sulfates) UGT->Excretion

Fig 1: CYP450-mediated Phase I and Phase II metabolic pathways of the target arylpiperazine.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the expected pharmacokinetic parameters extrapolated from rigorous clinical and preclinical data of structural analogs[3][7][9].

Pharmacokinetic ParameterExtrapolated Value RangeMechanistic Rationale
Absolute Bioavailability ( F ) 12% - 84%Highly variable due to extensive first-pass hepatic metabolism by CYP2D6.
Tmax​ (Oral) 1.0 - 2.5 hoursRapid GI absorption facilitated by the hydrochloride salt formulation.
Volume of Distribution ( Vd​ ) 3.5 - 5.0 L/kgHigh lipophilicity drives extensive tissue and CNS distribution.
Elimination Half-Life ( t1/2​ ) 2.6 - 14.0 hoursPhenotype-dependent; prolonged in CYP2D6 Poor Metabolizers (PMs).
Primary Clearance Route Hepatic -> RenalCYP2D6 aromatic hydroxylation followed by Phase II UGT conjugation.

Experimental Protocols: In Vitro PK Validation

To establish a trustworthy, self-validating system for determining the intrinsic clearance ( CLint​ ) and metabolic stability of 1-(2-Chloro-6-methylphenyl)piperazine, the following Human Liver Microsome (HLM) assay protocol must be strictly adhered to.

Assay Workflow Visualization

Workflow Step1 1. Compound Preparation (10 mM in DMSO) Step2 2. HLM Incubation (Microsomes + NADPH) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. PK Parameter Calculation (CLint, t1/2) Step5->Step6

Fig 2: Step-by-step in vitro human liver microsome (HLM) stability assay workflow.

Step-by-Step Methodology & Causality

Step 1: Preparation of Test Article & Controls

  • Action: Prepare a 10 mM stock solution of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride in 100% DMSO. Dilute to a final assay concentration of 1 µM.

  • Self-Validating Control: Concurrently prepare Dextromethorphan (a known CYP2D6 substrate). Causality: If the CLint​ of Dextromethorphan falls outside the historically validated range, the entire assay batch is invalidated, ensuring absolute data trustworthiness.

Step 2: Incubation Mixture Setup

  • Action: In a 96-well plate, combine the test article (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Causality: The pH 7.4 buffer mimics physiological conditions, ensuring the piperazine nitrogen is in its naturally occurring protonation state, which is required for proper CYP2D6 active-site docking.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH acts as the obligate electron donor. Without it, the CYP450 catalytic cycle cannot proceed, ensuring that any observed depletion is strictly cytochrome-mediated rather than due to chemical instability.

Step 4: Quenching and Extraction

  • Action: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide).

  • Causality: The rapid addition of cold organic solvent instantly denatures the tertiary structure of the CYP enzymes, halting biotransformation at the exact time point. Simultaneously, it precipitates microsomal proteins to prevent LC-MS/MS column fouling.

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Action: Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

References

  • Accela ChemBio. (2025). Product Catalog: 1-(2-chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9). AccelaChem.

  • Feuchtl, A., Bagli, M., Stephan, R., et al. (2004). Pharmacokinetics of m-Chlorophenylpiperazine after Intravenous and Oral Administration in Healthy Male Volunteers: Implication for the Pharmacodynamic Profile. Pharmacopsychiatry, 37(4), 180-188.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Report on a new psychoactive substance: 1-(3-chlorophenyl)piperazine (mCPP): Metabolism and pharmacokinetics. Europa.eu.

  • Wikipedia Contributors. meta-Chlorophenylpiperazine: Pharmacokinetics and Metabolism. Wikipedia, The Free Encyclopedia.

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(6), 612-622.

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis / Xenobiotica.

Sources

Protocols & Analytical Methods

Method

protocol for dissolving 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride in DMSO

Application Note: Optimized Protocol for the Dissolution of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride in DMSO Executive Summary & Chemical Rationale Arylpiperazines, such as 1-(2-Chloro-6-methylphenyl)piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for the Dissolution of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride in DMSO

Executive Summary & Chemical Rationale

Arylpiperazines, such as 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride, are highly valued pharmacophores in central nervous system (CNS) drug discovery. While the free base form of this compound is heavily lipophilic, it is typically synthesized as a hydrochloride (HCl) salt to enhance bench stability and solubility[1].

For in vitro screening, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, dissolving hydrochloride salts of lipophilic compounds in DMSO presents a unique thermodynamic challenge. As a Senior Application Scientist, I frequently observe dissolution failures caused by a fundamental misunderstanding of solvent mechanics: DMSO is extremely hygroscopic .

When DMSO absorbs atmospheric moisture, its hydrogen-bonding network becomes highly structured. This structural shift selectively impedes the solvation of the lipophilic 2-chloro-6-methylphenyl moiety. Even small amounts of absorbed water can lead to supersaturation and micro-precipitation of the compound, despite the presence of the hydrophilic hydrochloride salt[2]. Therefore, maintaining a strictly anhydrous environment and utilizing mechanical disruption (sonication) to overcome the crystalline lattice energy of the salt are the foundational pillars of this protocol[3].

Quantitative Data & Physicochemical Properties

Before initiating the protocol, it is critical to reference the exact molecular weight of the salt form, as calculating molarity based on the free base will result in inaccurate assay concentrations.

Table 1: Physicochemical Profile

Property Value
Compound Name 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
CAS Number 1803596-41-9
Molecular Formula C11H16Cl2N2 (C11H15ClN2 · HCl)
Molecular Weight 247.16 g/mol
Appearance Solid powder

| Primary Solvent | Anhydrous DMSO (≥ 99.9% purity) |

Table 2: Reconstitution Volumes (Based on 5.0 mg of Compound) Formula: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Target Concentration (M)]

Target ConcentrationVolume of Anhydrous DMSO Required
5 mM 4.046 mL
10 mM 2.023 mL
25 mM 0.809 mL
50 mM 0.405 mL

Self-Validating Experimental Protocol

This methodology is designed to be a self-validating system. Each phase includes a mechanistic rationale and a quality control checkpoint to ensure the integrity of your stock solution.

Phase 1: Thermal Equilibration (Critical Step)
  • Remove the lyophilized compound vial from cold storage (-20°C).

  • Do not open the vial immediately. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Introducing this moisture into your DMSO stock will alter the ionic interactions and drastically reduce solubility[2].

Phase 2: Weighing and Solvent Addition
  • Weigh the desired mass of the compound into a sterile, DNase/RNase-free amber microcentrifuge tube using an analytical balance. (Amber tubes are recommended to prevent potential photodegradation).

  • Open a fresh, previously unsealed ampoule or bottle of anhydrous DMSO.

  • Add the calculated volume of DMSO (refer to Table 2) directly to the powder.

Phase 3: Mechanical Disruption
  • Vortex the mixture vigorously for 60 seconds.

  • Place the tube in a bath sonicator at room temperature for 5–10 minutes.

    • Causality: Hydrochloride salts of arylpiperazines possess a strong crystalline lattice. Sonication provides localized cavitation energy to disrupt this lattice without applying bulk heat, which could cause thermal degradation or solvent evaporation[3].

  • (Optional) If persistent micro-crystals remain, warm the solution gently to 37°C in a water bath for a maximum of 5 minutes, followed by additional vortexing.

Phase 4: Quality Control & Cryopreservation
  • Self-Validation Checkpoint : Visually inspect the solution against a dark background. Next, centrifuge the tube at 10,000 x g for 5 minutes. The absolute absence of a microscopic pellet confirms complete dissolution rather than the formation of a deceptive colloidal suspension.

  • Aliquot the clear stock solution into single-use volumes (e.g., 50–100 µL) in tightly sealed tubes.

  • Store aliquots at -80°C for long-term use (up to 6 months).

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing in the presence of trace moisture leads to cryoconcentration—a phenomenon where the compound is forced out of the solvent matrix as it freezes, leading to irreversible precipitation[2].

Mechanistic Workflow Diagram

Workflow A 1. Thermal Equilibration (Desiccated, RT) B 2. Analytical Weighing (1-(2-Chloro-6-methylphenyl)piperazine HCl) A->B C 3. Solvent Addition (Anhydrous DMSO) B->C D 4. Mechanical Disruption (Vortex & Sonicate) C->D G Moisture Contamination (Hygroscopic Shift) C->G Unsealed bottle E 5. Visual QC & Centrifugation (Clear Solution) D->E F 6. Aliquot & Cryopreservation (-80°C) E->F H Cryoconcentration & Precipitation G->H H->D Re-sonicate (Loss of Titration)

Fig 1. Workflow for dissolving arylpiperazine HCl salts in DMSO, highlighting moisture failure.

Troubleshooting Downstream Assays

Issue : The compound precipitates instantly upon dilution from the DMSO stock into an aqueous biological assay buffer (e.g., PBS or DMEM). Causality : While the HCl salt is hydrophilic, the intact 1-(2-Chloro-6-methylphenyl)piperazine molecule retains significant lipophilic character. Rapid introduction into a cold aqueous environment causes hydrophobic collapse. Solution : Ensure the final DMSO concentration in the aqueous assay remains within the compound's solubility threshold (typically 0.1% - 1% v/v). To prevent localized precipitation, pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise while maintaining rapid, continuous vortexing of the buffer.

References

  • National Institutes of Health (NIH). "Hydrochloride Salt of the GABAkine KRM-II-81". PubMed Central (PMC).[Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacological Evaluation Guidelines for 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride

Introduction & Mechanistic Rationale 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS 1803596-41-9) is a highly versatile preclinical compound utilized extensively in neuropharmacology and oncology drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS 1803596-41-9) is a highly versatile preclinical compound utilized extensively in neuropharmacology and oncology drug development. Structurally, it belongs to the phenylpiperazine class—a family of compounds renowned for their robust interactions with monoaminergic targets, particularly serotonin (5-HT) and dopamine (DA) receptors[1][2].

Beyond its utility as a central nervous system (CNS) probe, the 2-chloro-6-methylphenyl moiety serves as a critical pharmacophore in the rational design of tyrosine kinase inhibitors (e.g., WEE1 and EGFR inhibitors). The steric bulk and electronegativity of the double-substitution (chlorine and methyl groups) at the ortho positions significantly strengthen hydrophobic interactions and improve spatial complementarity within kinase ATP-binding pockets, thereby enhancing target affinity[3][4].

This application note provides an authoritative, step-by-step framework for the in vivo formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of this compound in murine models.

Physicochemical Properties & Formulation Strategy

The success of any in vivo study hinges on the thermodynamic stability and bioavailability of the administered formulation.

Causality in Formulation Choice: We specifically utilize the hydrochloride (HCl) salt of 1-(2-Chloro-6-methylphenyl)piperazine rather than its free base. The protonated secondary amine of the piperazine ring disrupts the crystal lattice energy, drastically improving aqueous solubility. However, because phenylpiperazines possess lipophilic aromatic rings, high-concentration formulations can precipitate in the peritoneal cavity or gastrointestinal tract, leading to erratic absorption kinetics[5][6].

To prevent this, formulations must be matched to the intended dose:

  • Low-Dose Studies (<10 mg/kg): 0.9% physiological saline is sufficient. The compound dissolves readily, ensuring rapid systemic absorption.

  • High-Dose Studies (10–40 mg/kg): The addition of a surfactant (e.g., 5% Tween-80) or a suspending agent (e.g., 0.5% Carboxymethylcellulose [CMC]) is mandatory to maintain a homogenous suspension and prevent injection-site necrosis or variable bioavailability[2][6].

Quantitative Dosing Parameters

Table 1: Summary of recommended in vivo dosing parameters for murine models.

Administration RouteRecommended Dose RangeOptimal VehicleInjection VolumePeak Plasma ( Tmax​ )Primary Application
Intraperitoneal (IP) 1.0 – 10.0 mg/kg0.9% Saline10 mL/kg (Mice)15 – 30 minBehavioral Phenotyping
Oral Gavage (PO) 10.0 – 40.0 mg/kg5% Tween-80 / Saline10 mL/kg (Mice)45 – 60 minPharmacokinetics (PK)
Subcutaneous (SC) 3.0 – 5.0 mg/kg0.5% CMC5 mL/kg (Mice)30 – 45 minSustained Target Engagement

Pharmacokinetics (PK) & Target Engagement

Phenylpiperazines are characterized by their rapid penetration of the blood-brain barrier (BBB). Their basic amine structure and lipophilic aromatic rings allow them to partition efficiently into the brain parenchyma, with brain concentrations often peaking within 30 to 60 minutes post-administration[5][6].

Once in the CNS, phenylpiperazines act as potent ligands for 5-HT receptors (particularly 5-HT2C and 5-HT1A). Agonism at the 5-HT2C receptor triggers a Gq-coupled signaling cascade. The activation of Phospholipase C (PLC) leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3), ultimately resulting in the release of intracellular calcium[1][7]. This specific pathway is responsible for the behavioral phenotypes (e.g., hypolocomotion, excessive grooming, and altered feeding behaviors) observed during PD assays[7][8].

SignalingPathway Ligand Phenylpiperazine Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Agonism Gq Gq Protein Alpha Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG Release PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Elevation IP3->Ca ER Channel Opening

Phenylpiperazine-mediated 5-HT2C receptor Gq-signaling pathway.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility in preclinical settings.

Protocol 1: Preparation of a 5.0 mg/kg IP Dosing Solution

Objective: Formulate a sterile, physiologically compatible solution for behavioral testing.

  • Mass Calculation: Weigh the required mass of 1-(2-Chloro-6-methylphenyl)piperazine HCl. Self-Validation Checkpoint: Ensure you account for the molecular weight of the HCl salt when calculating the active free-base equivalent dose.

  • Solubilization: Add the compound to sterile 0.9% NaCl to achieve a final concentration of 0.5 mg/mL (for a 10 mL/kg injection volume).

  • pH Adjustment: Vortex vigorously for 2 minutes. Check the pH using a micro-probe. If the pH drops below 4.5, titrate dropwise with 0.1M NaOH until the solution reaches pH 7.0–7.4. Causality: Acidic solutions cause peritoneal irritation, which acts as a confounding noxious stimulus during behavioral phenotyping[8].

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, amber glass vial. Protect from light to prevent photo-degradation.

Protocol 2: IP Administration and Behavioral Phenotyping

Objective: Assess target engagement via locomotor and grooming assays.

  • Acclimatization: Transfer C57BL/6J mice to the testing room 60 minutes prior to dosing.

  • Administration: Restrain the mouse securely and inject the formulated solution intraperitoneally at a volume of 10 mL/kg[2][8].

  • Observation: Immediately place the subject into an open-field arena equipped with video tracking (e.g., Noldus EthoVision).

  • Data Acquisition: Record total distance moved and duration of self-grooming bouts for 60 minutes. Phenylpiperazine derivatives typically induce a dose-dependent reduction in hyperlocomotion and an increase in stereotypic grooming[7][8].

Protocol 3: Tissue Harvesting for PK Analysis (LC-MS/MS)

Objective: Quantify plasma and brain concentrations to determine BBB penetrance.

  • Euthanasia: At predefined time points (e.g., 0.5, 1, 2, and 4 hours post-dose), euthanize the animals via CO2 asphyxiation followed by cervical dislocation.

  • Plasma Collection: Perform cardiac puncture to collect 0.5 mL of blood into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C[6].

  • Brain Extraction & Snap-Freezing: Rapidly decapitate and extract the whole brain. Rinse briefly in ice-cold PBS to remove surface blood, then immediately snap-freeze in liquid nitrogen. Causality: Phenylpiperazines are susceptible to rapid post-mortem redistribution and enzymatic degradation. Snap-freezing halts all metabolic activity, ensuring the LC-MS/MS quantification accurately reflects the in vivo target engagement window[5][6].

Experimental Workflow Visualization

PKPD_Workflow Compound 1-(2-Chloro-6-methylphenyl) piperazine HCl Formulation Vehicle Formulation (0.9% Saline / 5% Tween-80) Compound->Formulation Dissolution Admin In Vivo Administration (IP, PO, SC) Formulation->Admin Dosing PK Pharmacokinetics (PK) Plasma & Brain Sampling Admin->PK Absorption & Distribution PD Pharmacodynamics (PD) Behavioral & Neurochemical Admin->PD Target Engagement Data Data Analysis (LC-MS/MS & EthoVision) PK->Data Quantification PD->Data Phenotyping

In vivo PK/PD workflow for 1-(2-Chloro-6-methylphenyl)piperazine HCl evaluation.

Sources

Method

using 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride in behavioral assays

An In-Depth Technical Guide to the Application of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride in Pre-clinical Behavioral Assays Introduction: Unveiling the Potential of a Novel Piperazine Derivative The piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride in Pre-clinical Behavioral Assays

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active pharmacological agents.[1] These compounds are renowned for their interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, which are critically involved in the regulation of mood, emotion, and cognition.[1][2] This guide focuses on 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9), a specific derivative within this versatile chemical class.[3]

While extensive research has been conducted on related isomers, such as meta-chlorophenylpiperazine (m-CPP), the unique substitution pattern of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride suggests a distinct pharmacological profile that warrants investigation.[4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for utilizing this compound in key behavioral assays to probe its potential anxiolytic or antidepressant-like effects.

Section 1: Compound Profile and Mechanism of Action

Chemical and Physical Properties

A thorough understanding of the compound's fundamental properties is essential for accurate and reproducible experimental design.

PropertyValueSource(s)
Chemical Name 1-(2-chloro-6-methylphenyl)piperazine hydrochloride[3]
CAS Number 1803596-41-9[3]
Molecular Formula C₁₁H₁₆Cl₂N₂[3]
Molecular Weight 247.16 g/mol [3]
Form Typically a white or off-white solid powder.[6]
Solubility As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions compared to its free base form.[7] Researchers should determine solubility for their specific batch and vehicle (e.g., saline, dH₂O).
Storage Store in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage of solutions, aliquot and freeze at -20°C or -80°C to prevent degradation.
Putative Pharmacological Profile

The pharmacology of phenylpiperazine derivatives is complex and highly dependent on the specific substitutions on the phenyl ring.[1] While direct studies on 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride are limited, the mechanism can be inferred from closely related, extensively studied analogs like m-CPP and o-CPP.

  • Serotonergic System Modulation: Phenylpiperazines are well-known for their interactions with serotonin (5-HT) receptors.[7][8] The related compound, m-CPP, exhibits agonist activity at multiple serotonin receptors, with a notable affinity for 5-HT₂C receptors.[4][9] Activation of 5-HT₂C receptors is strongly linked to anxiogenic (anxiety-producing) effects in rodents.[9] Therefore, it is plausible that 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride also modulates serotonergic transmission, though its specific agonist or antagonist profile at various 5-HT receptor subtypes requires empirical determination.

  • Dopaminergic and Adrenergic Interactions: Some piperazine derivatives also show affinity for dopamine (D₂) and adrenergic receptors.[7] These interactions can influence locomotor activity and other behaviors, which must be considered when interpreting results from behavioral assays.[10][11]

The diagram below illustrates a potential mechanism by which a phenylpiperazine compound could modulate neuronal activity through its interaction with postsynaptic serotonin receptors.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Axon Terminal synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 5-HT Release vesicle Vesicle with Serotonin (5-HT) receptor 5-HT Receptor (e.g., 5-HT2C) downstream Downstream Signaling (e.g., Gq/11 -> PLC -> IP3/DAG) receptor->downstream Activates response Neuronal Response (Modulation of Firing Rate) downstream->response compound 1-(2-Chloro-6-methylphenyl) piperazine hydrochloride compound->receptor Binds to Receptor (Agonist/Antagonist) synaptic_cleft->receptor 5-HT Binding

Caption: Putative mechanism of action at a serotonergic synapse.

Section 2: Protocols for Behavioral Assessment

The following protocols are standardized assays used to evaluate anxiety-like and depressive-like behaviors in rodents. They provide a robust framework for assessing the psychoactive properties of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride.

Workflow for Behavioral Testing

A systematic workflow is critical for minimizing variability and ensuring the integrity of behavioral data.

Caption: General experimental workflow for behavioral assays.

Protocol: Elevated Plus Maze (EPM)

The EPM is a gold-standard assay for assessing anxiety-like behavior in rodents.[12][13] It is based on the animal's natural aversion to open and elevated spaces.[14] Anxiolytic compounds typically increase exploration of the open arms, while anxiogenic compounds decrease it.[12][15]

Materials:

  • Elevated Plus Maze apparatus (for mice: arms ~30-35 cm long x 5 cm wide; for rats: ~50 cm long x 10 cm wide), elevated 50-55 cm from the floor.[13]

  • Video camera mounted above the maze.

  • Video tracking software (e.g., ANY-maze, EthoVision XT).[12][13]

  • 70% Ethanol for cleaning.

  • Timer.

Procedure:

  • Acclimation: Habituate the animal to the testing room for at least 60 minutes before the trial.[14] Maintain consistent, moderate lighting conditions.[13]

  • Drug Administration: Administer 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride or vehicle control via the chosen route (e.g., intraperitoneal, I.P.). A typical pre-treatment time for I.P. administration is 30 minutes.[16]

  • Trial Initiation: Gently place the animal onto the central platform of the maze, facing one of the open arms.[17]

  • Exploration: Allow the animal to freely explore the maze for a 5-minute session.[12][13] The experimenter should leave the room to avoid influencing the animal's behavior.

  • Data Collection: Record the session using the overhead camera and automated tracking software.[14]

  • Post-Trial: At the end of the 5-minute session, carefully return the animal to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol and allow it to dry completely between animals to eliminate olfactory cues.[13][18]

Key Parameters to Measure:

  • Primary Anxiety Metrics:

    • Time spent in the open arms (%).

    • Number of entries into the open arms (%).

  • Locomotor Activity Metric:

    • Total number of arm entries (open + closed). This is crucial to confirm that any observed effects on anxiety metrics are not due to general changes in motor activity (sedation or hyperactivity).[11]

Protocol: Forced Swim Test (FST)

The FST is a widely used assay to screen for antidepressant efficacy.[19] The test is based on the principle of "behavioral despair," where animals cease escape-oriented behaviors and become immobile after being placed in an inescapable cylinder of water.[20] Effective antidepressants decrease the time spent immobile.[19]

Materials:

  • Glass or Plexiglas cylinder (for mice: ~20 cm diameter, 25-30 cm height).

  • Water bath or heater to maintain water temperature at 24-25°C.[20]

  • Thermometer.

  • Timer or stopwatch.

  • Video camera for recording (optional but recommended for unbiased scoring).

  • Towels and a warming cage/pad for post-test recovery.

Procedure:

  • Setup: Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 15-20 cm).[20] Adjust the water temperature to 24-25°C.

  • Acclimation & Administration: As with the EPM, habituate the animal to the room and administer the compound or vehicle control at the designated pre-treatment time.

  • Trial Initiation: Gently place the mouse into the water-filled cylinder.

  • Test Duration: The total test duration is typically 6 minutes.[21]

  • Scoring: An observer, blind to the experimental conditions, should score the animal's behavior. The key behavior to measure is immobility , defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[21] The first 2 minutes of the test are often considered an initial habituation period and are excluded from the final analysis, with immobility time scored during the last 4 minutes.[21]

  • Post-Trial Recovery: After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp or on a heating pad until it is fully dry and has resumed normal activity.[20]

  • Cleaning: Change the water between animals or after a small cohort, and clean the cylinder.[20]

Key Parameter to Measure:

  • Primary Metric:

    • Duration of immobility (in seconds) during the final 4 minutes of the test.

Section 3: Experimental Design and Data Interpretation

Dosage and Administration
  • Dose-Response: It is critical to perform a dose-response study to identify the optimal dose range. Based on literature for related compounds like m-CPP, a starting range of 0.5 - 5.0 mg/kg (I.P.) is reasonable for mice.[4][16]

  • Route of Administration: Intraperitoneal (I.P.) injection is common for acute studies due to its rapid onset. Oral gavage (P.O.) may be more appropriate for chronic studies.

  • Control Groups: Always include a vehicle control group (animals receiving the solvent without the drug) and potentially a positive control group (an animal treated with a known anxiolytic like diazepam or antidepressant like fluoxetine) to validate the assay.

Interpreting the Results
  • In the EPM:

    • An anxiolytic-like effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle control group, without a significant change in total arm entries.

    • An anxiogenic-like effect is suggested by a significant decrease in open arm exploration.[22]

  • In the FST:

    • An antidepressant-like effect is indicated by a statistically significant decrease in immobility time compared to the vehicle control group.

  • Confounding Factors: A significant change in total arm entries in the EPM or general locomotor activity in an open field test indicates that the compound may have sedative or hyperactive effects.[11] This is a critical confound that must be addressed, as it could lead to a false interpretation of the primary anxiety or depression metrics.

References

  • Rajkumar, R., et al. (2009). 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. European Journal of Pharmacology. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Mellow, A. M., et al. (1990). Effects of daily oral m-chlorophenylpiperazine in elderly depressed patients. Initial experience with a serotonin agonist. Biological Psychiatry. [Link]

  • O'Connor, S. E., & Tiong, G. K. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology. [Link]

  • MMPC.org. (2024). Elevated Plus Maze. [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. [Link]

  • Manian, A. S., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan Journal of Chemistry. [Link]

  • Kennett, G. A., et al. (1987). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. European Journal of Pharmacology. [Link]

  • Hauser, J., et al. (2017). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience. [Link]

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]

  • Fogaça, M. V., et al. (2014). Anxiety-like effects of meta-chlorophenylpiperazine in paradoxically sleep-deprived mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

  • Al-Amin, M. M., et al. (2022). Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. MDPI. [Link]

  • ChemPartner. (n.d.). Behavioral Pharmacology. [Link]

  • Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments. [Link]

  • Shishoo, C. J., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Appchem. (n.d.). 1-(2-chloro-6-methylphenyl)piperazine hydrochloride. [Link]

  • Mueller, E. A., et al. (1985). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Benjamin, D., et al. (1990). Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects. Psychopharmacology. [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology. [Link]

  • Behera, S., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR.org. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

  • ResearchGate. (n.d.). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. [Link]

  • Ye, T., et al. (2024). Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. Scirp.org. [Link]

  • Viana, A. F., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • de-Melo, D. S., et al. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. PubMed. [Link]

  • Griebel, G., et al. (1991). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. Neuroreport. [Link]

  • Moodle@Units. (n.d.). ANXIOLYTIC DRUGS 2019-20. [Link]

  • Cleveland Clinic. (2023). Anxiolytics: What They Are, Uses, Side Effects & Types. [Link]

Sources

Application

Comprehensive Mass Spectrometry Analysis of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride: Workflows, Fragmentation Mechanisms, and Quantitative Protocols

Introduction & Chemical Context 1-(2-Chloro-6-methylphenyl)piperazine is a critical structural motif and synthetic intermediate frequently encountered in the development of atypical antipsychotics, neurological therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-(2-Chloro-6-methylphenyl)piperazine is a critical structural motif and synthetic intermediate frequently encountered in the development of atypical antipsychotics, neurological therapeutics, and as an analog in the landscape of new psychoactive substances (NPS)[1]. Accurate characterization of this compound is paramount for quality control in pharmaceutical manufacturing and forensic toxicology.

As a secondary amine supplied as a hydrochloride salt, this compound exhibits high polarity and basicity. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for its analysis, providing unparalleled sensitivity and structural elucidation capabilities[1]. This application note details the causality-driven protocols, mechanistic fragmentation pathways, and self-validating system suitability checks required for robust LC-MS/MS analysis.

Physicochemical & Exact Mass Properties

To establish a highly specific targeted or untargeted MS method, the exact monoisotopic masses and isotopic distributions must be precisely calculated. The presence of the chlorine atom provides a built-in diagnostic isotopic signature (~3:1 ratio of 35Cl to 37Cl ) that serves as an internal validation tool for spectral interpretation.

Table 1: Physicochemical and Exact Mass Data

ParameterValue / Description
Chemical Formula (Free Base) C11​H15​ClN2​
Salt Form Hydrochloride (HCl)
Monoisotopic Mass (Free Base) 210.0924 Da
Precursor Ion [M+H]+ ( 35Cl ) m/z 211.1002
Precursor Ion [M+H]+ ( 37Cl ) m/z 213.0972
LogP (Predicted) ~2.1 (Lipophilic phenyl ring, hydrophilic piperazine)
pKa (Piperazine Nitrogen) ~8.5 - 9.0 (Basic)

Experimental Protocols: A Self-Validating System

A robust analytical method requires understanding why specific parameters are chosen. The following step-by-step protocol is designed to maximize ionization efficiency while minimizing matrix effects and solvent-induced peak distortion.

Step 1: Reagent and Standard Preparation
  • Action : Dissolve 1.0 mg of 1-(2-Chloro-6-methylphenyl)piperazine HCl in 1.0 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL stock solution.

  • Causality : While the HCl salt is highly soluble in 100% water, a 50% organic composition prevents the compound from adsorbing to the walls of glass vials (a common issue with lipophilic amines) and ensures long-term stability.

  • Working Solutions : Dilute to 10–100 ng/mL using the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Crucial: Diluting in 100% organic solvent will cause severe peak broadening (the "solvent effect") when injected onto a highly aqueous reversed-phase column.

Step 2: UHPLC Chromatographic Separation
  • Column : C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Causality : The C18 stationary phase provides excellent retention for the lipophilic 2-chloro-6-methylphenyl moiety. Formic acid (0.1%) acts as a critical proton source, ensuring the secondary amine of the piperazine ring remains fully ionized ( [M+H]+ ) in the electrospray ionization (ESI) source, drastically improving signal-to-noise (S/N) ratios.

Step 3: System Suitability & Internal Validation

Every batch must include a self-validating Quality Control (QC) check:

  • Isotopic Fidelity : The MS1 spectrum must display the precursor m/z 211.1002 and m/z 213.0972 in a strict 3:1 intensity ratio. Deviation indicates co-eluting isobaric interference.

  • Mass Accuracy : The mass error for the precursor must be ≤5 ppm.

  • Carryover Check : A blank injection (Mobile Phase A) immediately following the highest calibrator must show a signal <0.1% of the lower limit of quantification (LLOQ).

LC-HRMS/MS Analytical Workflow

The workflow relies on positive mode Electrospray Ionization (ESI+) followed by Collision-Induced Dissociation (CID) in a quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometer[2].

LCMS_Workflow Sample Sample Prep (Dilution & Filtration) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI+ Ionization (Protonation) LC->ESI Q1 Q1 Isolation (m/z 211.1) ESI->Q1 CID CID Fragmentation (Collision Energy) Q1->CID TOF HRMS Detection (Orbitrap/TOF) CID->TOF

Fig 1. UHPLC-HRMS/MS analytical workflow for phenylpiperazine characterization.

Mechanistic Fragmentation Pathways

Understanding the gas-phase fragmentation of phenylpiperazines is essential for accurate spectral interpretation. Upon entering the collision cell, the [M+H]+ ion (m/z 211.1002) undergoes specific, predictable bond cleavages driven by the stability of the resulting product ions.

  • Piperazine Ring Cleavage (Neutral Loss of 43 Da) : The most characteristic fragmentation of phenylpiperazines is the cleavage of the piperazine ring, resulting in the neutral loss of an aziridine-like fragment ( C2​H5​N , 43.0422 Da) or C2​H4​N (42 Da)[3],[1]. This yields a highly abundant product ion at m/z 168.0580. Because this fragment retains the phenyl ring and the chlorine atom, it will preserve the 3:1 isotopic signature.

  • N-C Bond Cleavage (Formation of Substituted Phenyl Cation) : Higher collision energies induce the complete loss of the piperazine ring ( C4​H10​N2​ , 86 Da), yielding the 2-chloro-6-methylphenyl cation at m/z 125.0158.

  • Piperazine Fragment Formation : Cleavage at the N-Phenyl bond can also result in charge retention on the piperazine moiety, producing an ion at m/z 85.0766 ( C4​H9​N2+​ )[2]. This fragment lacks the chlorine atom and serves as a diagnostic marker for the piperazine class.

Fragmentation M [M+H]+ m/z 211.1002 C11H16ClN2+ F1 [M+H - C2H5N]+ m/z 168.0580 C9H11ClN+ M->F1 - C2H5N (43 Da) Piperazine Cleavage F2 [Substituted Phenyl]+ m/z 125.0158 C7H6Cl+ M->F2 - C4H10N2 (86 Da) N-C Bond Cleavage F3 [Piperazine Ring]+ m/z 85.0766 C4H9N2+ M->F3 - C7H7Cl (126 Da) N-C Bond Cleavage F1->F2 - C2H5N (43 Da)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) pathways.

Quantitative MRM Transitions

For targeted quantification using Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is utilized. The following table summarizes the optimized transitions. The m/z 168.1 fragment is selected as the quantifier due to its high abundance and specificity (retention of the isotopic signature), while m/z 85.1 acts as the qualifier.

Table 2: Optimized MRM Transitions and Collision Energies (CE)

Precursor Ion (Q1)Product Ion (Q3)CE (eV)Structural AssignmentPurpose
211.1168.120 [M+H−C2​H5​N]+ Quantifier
211.185.135 [C4​H9​N2​]+ (Piperazine)Qualifier 1
211.1125.040 [C7​H6​Cl]+ (Phenyl Cation)Qualifier 2
213.1170.120 [M+H−C2​H5​N]+ ( 37Cl Isotope)Isotopic Confirmation

Note: Collision Energies are approximate and should be optimized dynamically via direct infusion for the specific mass spectrometer utilized.

References

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil)
  • Source: National Institutes of Health (PMC)
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: MDPI URL

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride in 5-HT Receptor Cell Culture Assays

Target Audience: Researchers, assay development scientists, and drug discovery professionals in neuropharmacology. Introduction & Scientific Rationale Phenylpiperazine derivatives represent a privileged class of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals in neuropharmacology.

Introduction & Scientific Rationale

Phenylpiperazine derivatives represent a privileged class of pharmacophores in neuropharmacology, heavily utilized in the design of ligands targeting monoaminergic G-protein coupled receptors (GPCRs) [1]. The compound 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS 1803596-41-9) is a di-substituted arylpiperazine. Structurally, the basic nitrogen of the piperazine ring is protonated at physiological pH, allowing it to form a critical, highly conserved salt bridge with the aspartate residue (Asp3.32) in the orthosteric binding pocket of serotonin (5-HT) and dopamine receptors [2].

The addition of the hydrochloride salt is a deliberate chemical choice: it significantly enhances the compound's aqueous solubility, preventing precipitation in physiological buffers (e.g., HBSS or Tris-HCl) during serial dilutions in high-throughput screening (HTS) environments.

This application note details a robust, self-validating cell culture workflow to evaluate the binding affinity ( Ki​ ) and functional efficacy ( EC50​ / IC50​ ) of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride at 5-HT1A and 5-HT2C receptors.

Experimental Design & Causality

To ensure high data integrity, the experimental design relies on specific biological and chemical choices:

  • Cell Line Selection (HEK293 / CHO-K1): We utilize Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with human 5-HT1A or 5-HT2C receptors. These immortalized lines lack endogenous background expression of these specific monoamine receptors, ensuring that any radioligand displacement or secondary messenger flux is exclusively mediated by the target receptor [3].

  • Radioligand Selection: For 5-HT1A, we utilize [3H] -8-OH-DPAT, a selective full agonist that labels the G-protein-coupled (high-affinity) state of the receptor. For 5-HT2C, [3H] -Mesulergine is utilized to map the antagonist conformation.

  • Self-Validating Assay Mechanics: Every functional assay plate must include a Z'-factor calculation. We utilize Forskolin (a direct Adenylyl Cyclase activator) as a positive control in the 5-HT1A cAMP assay, and WAY-100635 (a selective 5-HT1A antagonist) to validate that the piperazine-induced inhibition is receptor-specific.

Workflow A HEK293 / CHO Cell Culture (Stable 5-HT Expression) B Membrane Isolation (Ultracentrifugation) A->B Lysis D Intact Cell Functional Assay (Efficacy / EC50) A->D cAMP / IP1 C Radioligand Binding Assay (Affinity / Ki) B->C [3H]-Ligand E Data Analysis & Profiling C->E D->E

Workflow of cell culture preparation, radioligand binding, and functional assays.

Step-by-Step Methodologies

Protocol A: Cell Culture and Membrane Preparation

Objective: Generate highly enriched membrane fractions containing the target GPCRs.

  • Cell Expansion: Culture stably transfected HEK293 (5-HT1A) or CHO-K1 (5-HT2C) cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% dialyzed Fetal Bovine Serum (FBS) and 500μg/mL G418 sulfate (to maintain selection pressure) at 37°C in a 5% CO2​ humidified incubator [4].

  • Harvesting: Once cells reach 80-90% confluency, wash twice with ice-cold Phosphate-Buffered Saline (PBS). Harvest cells using a cell scraper (avoid trypsin to prevent proteolytic cleavage of extracellular receptor domains).

  • Homogenization: Resuspend the cell pellet in 50 mM Tris-HCl buffer (pH 7.4 at 4°C) containing protease inhibitors. Homogenize using a Polytron tissue disruptor for 20 seconds.

  • Ultracentrifugation (Self-Validation Step): Centrifuge the homogenate at 1,000 × g for 10 min to remove unbroken cells and nuclei. Transfer the supernatant and ultracentrifuge at 40,000 × g for 30 min at 4°C. The resulting pellet is the crude membrane fraction.

  • Quantification: Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay (Standard curve: 0.1−2.0mg/mL BSA). Aliquot and store at -80°C.

Protocol B: Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride.

  • Compound Preparation: Dissolve 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride in 100% DMSO to a 10 mM stock. Perform 10-point, 3-fold serial dilutions in assay buffer (Final DMSO concentration must remain <1% to prevent solvent-induced membrane toxicity).

  • Incubation: In a 96-well plate, combine:

    • 50μL of the test compound dilution.

    • 50μL of radioligand ( 1.5nM [3H] -8-OH-DPAT for 5-HT1A; 1.0nM [3H] -Mesulergine for 5-HT2C).

    • 100μL of membrane suspension ( 10−15μg protein/well).

  • Non-Specific Binding (NSB): Define NSB by incubating control wells with 10μM unlabeled Serotonin (5-HT).

  • Filtration: Incubate the plates for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass-fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adherence to the plastic/glass) [2].

  • Detection: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol C: Intact Cell cAMP Accumulation Assay (5-HT1A)

Objective: Determine if the compound acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor.

  • Plating: Seed HEK293-5-HT1A cells at 10,000 cells/well in a 384-well white opaque microplate. Incubate overnight.

  • Stimulation: 5-HT1A is Gi-coupled (inhibits Adenylyl Cyclase). To measure this, you must first stimulate the cells with 10μM Forskolin to elevate baseline cAMP.

  • Treatment: Co-incubate the cells with Forskolin, 0.5mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), and varying concentrations of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a TR-FRET based immunoassay (e.g., LANCE Ultra cAMP kit). A decrease in TR-FRET signal correlates with an increase in cAMP. If the compound is an agonist, it will inhibit the Forskolin-induced cAMP spike.

Signaling Pathways & Data Presentation

Phenylpiperazines can exhibit complex polypharmacology, acting as partial agonists or antagonists depending on the receptor subtype and the specific substitution pattern on the phenyl ring. The position of the chloro and methyl groups (2,6-disubstitution) induces a steric twist in the phenyl ring relative to the piperazine plane, heavily influencing receptor subtype selectivity.

Pathway cluster_Gi 5-HT1A Pathway (Gi-coupled) cluster_Gq 5-HT2C Pathway (Gq-coupled) Ligand 1-(2-Chloro-6-methylphenyl)piperazine R1 5-HT1A Receptor Ligand->R1 R2 5-HT2C Receptor Ligand->R2 Gi Gi Protein R1->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Gq Gq Protein R2->Gq PLC Phospholipase C Gq->PLC Activates IP IP1 / Ca2+ Flux ↑ PLC->IP

GPCR signaling pathways for 5-HT1A and 5-HT2C modulated by phenylpiperazines.

Quantitative Data Summary

The following table outlines the expected pharmacological profile matrix for a halogenated phenylpiperazine in these validated assay systems.

Target ReceptorCouplingRadioligand UsedReference ControlExpected ReadoutFunctional Assay Readout
5-HT1A Gi/o​ [3H] -8-OH-DPATWAY-100635 Ki​ (Affinity)Inhibition of Forskolin-induced cAMP
5-HT2A Gq​ [3H] -KetanserinKetanserin Ki​ (Affinity)Intracellular Ca2+ Flux (Fluo-4)
5-HT2C Gq​ [3H] -MesulergineSB-242084 Ki​ (Affinity)IP1 Accumulation (HTRF)
D2 / D3 Gi/o​ [3H] -SpiperoneHaloperidol Ki​ (Affinity) β -Arrestin Recruitment

Note: The exact Ki​ of 1-(2-Chloro-6-methylphenyl)piperazine will vary based on membrane expression levels (Bmax), but di-substituted phenylpiperazines typically exhibit affinities in the low nanomolar to sub-micromolar range ( 10−500nM ) across 5-HT receptor subtypes.

References

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. ACS Publications. [1] URL:[Link]

  • Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. National Center for Biotechnology Information (PMC). [2] URL:[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. National Center for Biotechnology Information (PMC). [3] URL:[Link]

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. National Center for Biotechnology Information (PMC). [4] URL:[Link]

Application

Application Note: Synthesis of Advanced Pharmaceutical Intermediates Utilizing 1-(2-Chloro-6-methylphenyl)piperazine

Executive Summary & Mechanistic Rationale The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core pharmacophore for numerous approved active pharmaceutical ingredients (APIs) targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core pharmacophore for numerous approved active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS), oncology, and infectious diseases[1]. Specifically, 1-(2-Chloro-6-methylphenyl)piperazine (CAS: 1803596-41-9 for the hydrochloride salt) is a highly specialized building block.

Mechanistic Causality in Drug Design: The di-ortho substitution pattern (2-chloro, 6-methyl) on the phenyl ring introduces severe steric hindrance. This structural constraint forces the piperazine ring into an orthogonal conformation relative to the aromatic plane. In GPCR drug design (e.g., dopamine D2/D3 and serotonin 5-HT1A receptor modulators), this specific vector projection is critical for optimal insertion into hydrophobic transmembrane binding pockets[2]. Furthermore, blocking both ortho positions prevents rapid oxidative metabolism by hepatic cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the downstream API.

Primary Synthesis: Assembly of the Arylpiperazine Core

The synthesis of the 1-(2-Chloro-6-methylphenyl)piperazine core can be achieved via two distinct methodologies, each selected based on scale, cost, and available infrastructure.

Method A: Classical Aliphatic Nucleophilic Substitution (Ullmann-Type)

This method relies on the thermal cyclization of the aniline with an aliphatic bis-electrophile[3].

  • Causality of Reagents: The use of bis(2-chloroethyl)amine hydrochloride is strictly required over the free base. The hydrochloride salt protonates the secondary amine, preventing self-polymerization and directing the nucleophilic attack of the aniline nitrogen exclusively toward the primary alkyl chlorides. Because the di-ortho substituted aniline is highly sterically hindered and weakly nucleophilic, a high-boiling solvent like diglyme (b.p. 162 °C) is necessary to provide the thermal energy required to overcome the activation barrier.

Self-Validating Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, charge 2-chloro-6-methylaniline (1.0 eq, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (1.2 eq, 120 mmol).

  • Solvent & Heating: Suspend the reagents in anhydrous diglyme (150 mL). Heat the mixture to 150 °C under a nitrogen atmosphere for 24–36 hours.

  • Validation Check (In-Process): Monitor the reaction via LC-MS. The reaction is deemed complete when the aniline peak ( m/z 142) is <2% relative to the product peak ( m/z 211). The persistence of intermediate mono-alkylated species indicates insufficient heating time.

  • Workup & Isolation: Cool the mixture to room temperature. Add diethyl ether (300 mL) to precipitate the crude piperazine hydrochloride salt. Filter and wash with cold ether.

  • Free-Basing (Self-Purification Logic): Suspend the solid in ethyl acetate (200 mL) and wash with 1M NaOH (200 mL). The aqueous layer neutralizes the salt, allowing the free base piperazine to selectively partition into the organic layer, leaving highly polar impurities behind. Dry over Na₂SO₄ and concentrate in vacuo.

Method B: Buchwald-Hartwig Cross-Coupling

For environments where harsh thermal conditions are undesirable, Pd-catalyzed C-N bond formation offers a milder alternative[4].

  • Causality of Reagents: A bulky, electron-rich phosphine ligand (e.g., XPhos) is required to facilitate the reductive elimination step from the palladium center, which is otherwise sluggish for sterically hindered di-ortho substrates. An excess of piperazine (3.0 eq) is used to statistically suppress the formation of bis-arylated byproducts.

Data Presentation: Quantitative Comparison of Synthetic Routes

Synthesis MethodReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Scalability & Cost Profile
Classical SN2 [3]Bis(2-chloroethyl)amine HClDiglyme15024–3645–60%High (Cost-effective reagents)
Buchwald-Hartwig [4]Piperazine, Pd₂(dba)₃, XPhosToluene1008–1280–92%Medium (High catalyst cost)

Downstream Derivatization: Workflows for Advanced Intermediates

Once the 1-(2-Chloro-6-methylphenyl)piperazine core is isolated, it serves as a nucleophile for synthesizing advanced pharmaceutical intermediates.

Workflow 1: N-Alkylation for Bitopic CNS Ligands

Used to synthesize extended pharmacophores (e.g., aripiprazole or cariprazine analogs) by attaching an alkyl spacer[2].

Self-Validating Protocol:

  • Dissolve 1-(2-Chloro-6-methylphenyl)piperazine (1.0 eq) and 1,4-dibromobutane (1.5 eq) in acetonitrile (10 volumes).

  • Add anhydrous K₂CO₃ (3.0 eq) and a catalytic amount of KI (0.1 eq).

    • Causality: K₂CO₃ acts as a mild inorganic base to scavenge the generated HBr without hydrolyzing the alkyl halide. KI facilitates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, drastically accelerating the SN2 displacement.

  • Reflux at 82 °C for 12 hours.

  • Validation Check: The reaction progress is self-indicating via pH; the mixture remains basic as long as K₂CO₃ is active. Complete consumption of the piperazine core is confirmed via TLC (DCM:MeOH 9:1, disappearance of the ninhydrin-active secondary amine spot).

  • Acid-Base Workup: Quench with water, extract with DCM. Wash the organic layer with 1M HCl (pH 2). The tertiary amine product moves to the aqueous layer, leaving unreacted 1,4-dibromobutane in the organic phase. Basify the aqueous layer to pH 10 with NaOH and extract with fresh DCM to yield the pure alkyl-linked intermediate.

Workflow 2: Amide Coupling for Kinase/GPCR Targets

Used to attach the piperazine to heterocyclic carboxylic acids.

Self-Validating Protocol:

  • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active HOAt ester.

    • Causality: For sterically hindered secondary amines, HATU provides superior electrophilic activation compared to standard carbodiimides (EDC/DCC), preventing epimerization and driving the nucleophilic attack to completion.

  • Add 1-(2-Chloro-6-methylphenyl)piperazine (1.1 eq) and stir at room temperature for 4 hours.

  • Quench with saturated NaHCO₃ and extract with ethyl acetate. Wash extensively with 5% LiCl aqueous solution to remove residual DMF prior to concentration.

Mandatory Visualization: Synthetic Workflows

G Aniline 2-Chloro-6-methylaniline (Starting Material) Piperazine 1-(2-Chloro-6-methylphenyl) piperazine Core Aniline->Piperazine Diglyme, 150°C or Pd-Catalysis BisAmine Bis(2-chloroethyl)amine HCl (Alkylating Agent) BisAmine->Piperazine SN2 Cyclization Alkylation N-Alkylation (e.g., 1,4-dibromobutane) Piperazine->Alkylation K2CO3, KI, MeCN Amidation Amide Coupling (e.g., Acyl Chloride / HATU) Piperazine->Amidation DIPEA, DCM Intermediate1 Alkyl-Linked Intermediate (Bitopic CNS Ligands) Alkylation->Intermediate1 Intermediate2 Amide-Linked Intermediate (Kinase / GPCR Targets) Amidation->Intermediate2

Synthesis and derivatization workflows for 1-(2-Chloro-6-methylphenyl)piperazine.

References

  • [2] Design, Synthesis and Evaluation of Bitopic Arylpiperazine-phthalimides as Selective Dopamine D3 Receptor Agonists. The Royal Society of Chemistry.[Link]

  • [4] Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC / NIH.[Link]

  • [3] Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PMC / NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride

Welcome to the technical support center for 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your desired experimental outcomes.

Introduction: Understanding the Solubility Challenge

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is a piperazine derivative.[1] As a hydrochloride salt, it is expected to have improved water solubility compared to its free base form.[2] However, the presence of the substituted phenyl ring, a hydrophobic moiety, can still limit its aqueous solubility, posing challenges in various experimental and formulation settings. This guide will explore scientifically-grounded strategies to systematically address and improve the solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low solubility of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride in my aqueous buffer. What are the primary factors I should consider?

A1: The limited solubility is likely due to the interplay between the hydrophilic piperazine hydrochloride group and the hydrophobic 2-chloro-6-methylphenyl moiety. Several factors can influence this equilibrium:

  • pH of the Medium: The protonation state of the piperazine nitrogens is critical. As a hydrochloride salt, the compound is already in a protonated, more water-soluble form. However, the pH of your aqueous medium can still significantly impact solubility.[3]

  • Ionic Strength: The concentration of other ions in your solution can affect the solubility of the salt through the common ion effect or by altering the activity of water.

  • Temperature: For most compounds, solubility increases with temperature. However, this relationship should be determined empirically for your specific system.

  • Purity of the Compound: Impurities can sometimes suppress solubility or lead to the formation of less soluble complexes.

Q2: How can I systematically approach improving the solubility of my compound for an in-vitro assay?

A2: A multi-pronged approach is often the most effective. We recommend a tiered strategy, starting with the simplest and most common techniques before moving to more complex formulation approaches.

Tier 1: pH and Co-solvent Adjustment This is the most straightforward and often successful first step.

Tier 2: Utilizing Solubilizing Excipients If pH and co-solvents are insufficient, excipients like cyclodextrins and surfactants can be employed.

Tier 3: Advanced Formulation Strategies For more challenging cases, lipid-based formulations can be considered.

Below, we provide detailed protocols and explanations for each of these approaches.

In-Depth Troubleshooting Guides & Experimental Protocols

Guide 1: pH Adjustment and the Henderson-Hasselbalch Relationship

The "Why": The solubility of ionizable compounds like 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is strongly pH-dependent.[3] The piperazine moiety contains two nitrogen atoms that can be protonated. As a hydrochloride salt, one or both of these nitrogens are already protonated. By maintaining a sufficiently acidic pH, you can ensure the compound remains in its charged, more water-soluble form, suppressing the equilibrium shift towards the less soluble free base.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, citrate, or acetate buffers).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspensions using a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer. This will give you a clear indication of the optimal pH range for solubilization.

Expected Outcome: You will likely observe higher solubility at lower pH values, where the piperazine ring is fully protonated.

Diagram: pH Effect on Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form R-NH2+ (Soluble) Free_Base R-NH (Less Soluble) Protonated_Form->Free_Base + OH- Free_Base->Protonated_Form + H+

Caption: Equilibrium between protonated and free base forms.

Guide 2: Co-solvent Systems for Enhanced Solvation

The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[4][5] They work by reducing the polarity of the solvent system, which can better accommodate the hydrophobic portions of the drug molecule. For piperazine derivatives, common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).[4]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Solubility Measurement:

    • Add an excess of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride to each co-solvent mixture.

    • Follow the equilibrium solubility measurement steps as described in the pH adjustment protocol.

  • Data Analysis: Plot the solubility against the percentage of co-solvent. This will help identify the most effective co-solvent and the optimal concentration range.

Data Summary Table: Example Co-solvent Screening Results

Co-solventConcentration (% v/v)Solubility (mg/mL)
None00.5
Ethanol101.2
Ethanol202.5
PEG 400101.8
PEG 400204.1
DMSO103.5
DMSO208.2

Note: Always consider the compatibility of the co-solvent with your downstream application (e.g., cell-based assays). DMSO, while an excellent solvent, can have biological effects at higher concentrations.

Guide 3: Cyclodextrin-Mediated Inclusion Complexation

The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate hydrophobic molecules, or parts of molecules, within their cavity, forming an inclusion complex.[7][8] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety.[8]

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your chosen buffer.

  • Equilibrium Solubility Measurement:

    • Add an excess of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride to each HP-β-CD solution.

    • Follow the equilibrium solubility measurement steps as previously described.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. The shape of the curve can provide information about the stoichiometry of the inclusion complex. A linear (AL-type) plot is common and indicates a 1:1 complex.

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_0 Components cluster_1 Inclusion Complex Drug Drug Molecule (Hydrophobic Part) Complex Soluble Drug-Cyclodextrin Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Guide 4: Surfactant-Based Micellar Solubilization

The "Why": Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[9] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent solubility.[9][10] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are often used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.[10][11]

Experimental Protocol: Surfactant Solubility Enhancement

  • Select Surfactants: Choose a few pharmaceutically relevant surfactants (e.g., Polysorbate 80, Cremophor® EL, Solutol® HS 15).

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of each surfactant at concentrations both below and above their known CMC.

  • Solubility Measurement:

    • Add an excess of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride to each surfactant solution.

    • Follow the equilibrium solubility measurement steps.

  • Data Analysis: Plot the drug solubility against the surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.

Data Summary Table: Example Surfactant Screening Results

SurfactantConcentration (% w/v)Solubility (mg/mL)
None00.5
Polysorbate 800.11.5
Polysorbate 800.55.8
Polysorbate 801.012.3
Cremophor® EL0.12.1
Cremophor® EL0.58.9
Cremophor® EL1.018.5

Diagram: Micellar Solubilization Workflow

cluster_0 Below CMC cluster_1 Above CMC Monomers Surfactant Monomers Micelles Micelle Formation Monomers->Micelles [Surfactant] > CMC Solubilization Drug Partitioning into Micelle Core Micelles->Solubilization + Drug

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Optimization

Technical Support Center: Troubleshooting 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues when formulating 1-(2-Chloro-6-methylphenyl)piperazine hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues when formulating 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (a common pharmacological building block and arylpiperazine derivative) in in vitro cell culture models.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the physicochemical causality behind salt-form precipitation in buffered media and provide self-validating, step-by-step protocols to rescue your assays.

Diagnostic Workflow for Compound Precipitation

Before adjusting your protocol, it is critical to identify the thermodynamic or kinetic driver of the precipitation. The workflow below outlines the diagnostic logic for resolving crystallization or amorphous crashing in cell culture media.

TroubleshootingWorkflow Start Precipitation Observed in Cell Culture CheckStock Check Stock Solution (DMSO or Aqueous?) Start->CheckStock IsDMSO Is it a DMSO Stock? CheckStock->IsDMSO AqueousPath Aqueous Stock: Check pH & Common Ion Effect IsDMSO->AqueousPath No DMSOPath DMSO Stock: Check Solvent Crashing IsDMSO->DMSOPath Yes AdjustPH Adjust Media pH Avoid Localized Basicity AqueousPath->AdjustPH Stepwise Perform Stepwise Dilution (Intermediate Stock) DMSOPath->Stepwise Sonication Sonication & Pre-warming (37°C) AdjustPH->Sonication Stepwise->Sonication Success Compound Solubilized Proceed with Assay Sonication->Success

Caption: Diagnostic and resolution workflow for troubleshooting piperazine derivative precipitation in culture media.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride precipitate when added to DMEM or RPMI, even though it is a water-soluble salt?

Answer: The precipitation is driven by two primary physicochemical phenomena specific to cell culture media:

  • pH-Driven Free Base Conversion: While the hydrochloride (HCl) salt of this arylpiperazine is highly soluble in unbuffered water (pH ~4-5), cell culture media (DMEM/RPMI) is heavily buffered with bicarbonate/HEPES to maintain a physiological pH of 7.2–7.4. At this pH, a significant fraction of the piperazine nitrogen deprotonates into its free base form , which is highly lipophilic and poorly soluble in water, leading to immediate amorphous precipitation [1].

  • The Common Ion Effect: DMEM contains high physiological concentrations of chloride ions (~110-120 mM from NaCl and KCl). According to Le Chatelier's principle, this high background chloride concentration suppresses the dissociation of the piperazine-HCl salt, drastically reducing its solubility limit compared to pure water.

Q2: I prepared my stock in 100% DMSO. Why is it still crashing out upon addition to the media?

Answer: This is a classic case of solvent crashing (or solvent shift nucleation). When a highly concentrated DMSO stock is spiked directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is left behind in a localized micro-environment of pure water where its concentration vastly exceeds its aqueous solubility limit. This localized supersaturation forces rapid nucleation and precipitation [2].

Q3: Does the presence of Fetal Bovine Serum (FBS) help or hinder solubility?

Answer: Generally, serum proteins (like albumin) act as "sinks" for lipophilic drugs, binding the free base form and preventing visible precipitation. However, if the local concentration of DMSO exceeds 0.5% during the initial spike, it can cause localized denaturation of serum proteins, which visually mimics compound precipitation (often forming fetuin or carbonate apatite complexes) [3]. Always ensure the final DMSO concentration remains 0.1% - 0.3% to maintain both cell viability and protein stability.

Q4: How can I rescue an assay where the compound has already precipitated?

Answer: If precipitation occurs in the master mix (before adding to cells), you can often rescue it via ultrasonication and gentle heating. Heating the media to 37°C in a water bath followed by 10–15 minutes in a bath sonicator provides the thermodynamic energy required to break the crystalline lattice and force the compound into a metastable supersaturated state or micellar suspension [4]. Note: Do not sonicate in the presence of cells.

Data Presentation: Troubleshooting Matrix

Use the following matrix to quickly identify the root cause of your specific precipitation phenotype and apply the correct scientific intervention.

Symptom / ObservationMechanistic CauseCorrective Action
Immediate cloudy plume upon adding DMSO stock to media Solvent crashing (localized supersaturation).Use the Stepwise Dilution Protocol (see Section 4). Pre-warm media to 37°C.
Gradual crystal formation over 24-48 hours in the incubator pH shift in the incubator (CO2 equilibration) causing free-base conversion.Increase FBS concentration (up to 10%) to increase protein binding capacity.
Precipitate forms only in serum-free media conditions Lack of albumin/carrier proteins to solubilize the lipophilic free base.Use a biocompatible excipient (e.g., 0.1% Tween-80 or cyclodextrins) if assay permits.
White, stringy precipitate immediately upon addition Localized solvent-induced protein denaturation (DMSO > 1% locally).Add compound to media before adding FBS, or ensure rapid vortexing during addition.

Experimental Protocol: Stepwise Dilution & Addition Workflow

To prevent localized supersaturation and solvent crashing of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride, you must avoid direct high-concentration spikes. This protocol utilizes an intermediate dilution strategy.

Materials Required:

  • 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride powder

  • Cell culture grade DMSO (anhydrous)

  • Pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS)

  • Bath sonicator

Step-by-Step Methodology:

  • Prepare the Master Stock (1000X):

    • Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

    • Validation: The solution must be completely optically clear. If cloudy, sonicate for 5 minutes at room temperature.

  • Prepare the Intermediate Stock (10X):

    • Do not add the 1000X stock directly to the final cell plate.

    • In a sterile microcentrifuge tube, aliquot a small volume of pre-warmed complete media (e.g., 900 µL).

    • While actively vortexing the media on a low setting, slowly add 100 µL of the 1000X DMSO stock drop-by-drop.

    • Causality: Active vortexing ensures immediate dispersal of DMSO, preventing the localized supersaturation that causes the compound to crash out.

  • Sonication (Optional but Recommended):

    • If slight turbidity is observed in the 10X intermediate stock, place the sealed tube in a bath sonicator at 37°C for 5–10 minutes until clear.

  • Final Addition to Cell Culture:

    • Dilute the 10X intermediate stock 1:10 into your final cell culture wells or flasks.

    • The final DMSO concentration will be exactly 0.1%, which is universally tolerated by standard mammalian cell lines (e.g., HEK293, HeLa, HepG2) without inducing solvent toxicity [2].

References

  • ResearchGate Community. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved April 5, 2026, from[Link]

  • Shanghai XP Biomed Ltd. (n.d.). Cell Culture Troubleshooting-Fishbone Analysis. Retrieved April 5, 2026, from [Link]

  • American Association for Cancer Research (AACR). (2025). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research. Retrieved April 5, 2026, from [Link]

Troubleshooting

Technical Support Center: 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride Stability &amp; Storage

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9)[1]. Arylpiperazine derivatives are highly versatile pharmacological scaffolds, but their hydrochloride salt forms introduce specific physicochemical vulnerabilities during long-term storage and handling.

This document bypasses generic advice to provide mechanistic troubleshooting, causality-driven FAQs, and self-validating experimental protocols to ensure the absolute integrity of your compound.

Part 1: Physicochemical Baseline & Storage Parameters

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The table below summarizes the core quantitative data and the mechanistic rationale behind each storage requirement.

Table 1: Physicochemical & Storage Parameters

ParameterValue / SpecificationMechanistic Rationale
CAS Number 1803596-41-9[1]Unique identifier for the specific hydrochloride salt form.
Molecular Weight 247.16 g/mol Critical for MS tuning. The free base [M+H]+ ion will appear at m/z ~211.
Storage Temperature 2-8°C (Short term); -20°C (Long term)Minimizes thermal kinetic energy, preventing HCl volatilization and subsequent free-base degradation[2].
Atmosphere Argon or NitrogenDisplaces atmospheric O2​ to prevent N-oxidation of the secondary amine in the piperazine ring[3].
Light Sensitivity High (Actinic Glass Required)UV light induces homolytic cleavage of the aryl C-Cl bond, generating highly reactive free radicals.
Hygroscopicity High (Desiccation Required)The ionic piperazinium chloride lattice creates strong ion-dipole interactions with atmospheric H2​O , leading to caking[4].

Part 2: Troubleshooting Guide & FAQs

As a Senior Application Scientist, I frequently encounter the following failure modes in the field. Here is the causality behind these issues and the corrective actions required.

Q1: Why does my powder become sticky, clumped, or difficult to weigh after a few weeks of benchtop storage? A: This is a classic manifestation of hygroscopicity. The hydrochloride salt form of the piperazine ring is highly polar. When the relative humidity of your laboratory exceeds the deliquescence point of the salt, the crystal lattice absorbs atmospheric moisture to form a hydrate or a concentrated solution. This not only causes caking but also introduces weighing errors and accelerates hydrolytic degradation[4].

  • Corrective Action: Always store the primary container in a desiccator over anhydrous calcium sulfate (Drierite) or silica gel. Crucially: When retrieving the vial from -20°C storage, allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial immediately condenses atmospheric moisture directly onto the powder.

Q2: I am observing a +16 Da mass shift in my LC-MS analysis of stored stock solutions. What is happening? A: A +16 Da mass shift is the definitive analytical signature of N-oxidation[3]. The secondary amine in the piperazine ring possesses a highly reactive lone pair of electrons. In the presence of dissolved oxygen, trace transition metals (often leached from low-quality borosilicate glass), or peroxides in aging solvents, this amine readily oxidizes to form an N-oxide degradant.

  • Corrective Action: Purge all storage solvents with inert argon gas for 15 minutes prior to dissolving the compound. Use LC-MS grade, silanized amber vials to minimize trace metal leaching and eliminate photo-oxidation pathways.

Q3: My compound degrades rapidly when left under laboratory lighting, but remains stable in the dark. Is this a thermal or photolytic issue? A: This is strictly photolytic. The molecule contains an aryl chloride moiety (1-(2-chloro-6-methylphenyl)...). The carbon-chlorine (C-Cl) bond dissociation energy is susceptible to homolytic cleavage when exposed to high-intensity visible or UV light. This cleavage generates an aryl radical and a chlorine radical (dehalogenation), triggering a cascade of complex dimerization or solvent-adduct reactions.

  • Corrective Action: All stock solutions and solid aliquots must be prepared and stored in actinic (amber) glassware to block wavelengths below 500 nm[2].

Part 3: Validated Experimental Protocols

To guarantee the integrity of your compound, you must employ self-validating analytical systems. Do not assume your compound is stable; prove it using the following workflows.

Protocol 1: Forced Degradation & Stability-Indicating Assay

Purpose: To validate that your analytical method can successfully separate the parent compound from its degradation products without co-elution.

  • Acid/Base Hydrolysis: Dissolve 1 mg/mL of the compound in 0.1 N HCl and 0.1 N NaOH in separate vials. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Treat a 1 mg/mL aqueous solution with 3% H2​O2​ at room temperature for 24 hours.

  • Photolytic Stress: Expose a 1 mg/mL solution in a clear quartz vial to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Self-Validation Check (Mass Balance): Analyze all samples via LC-MS/MS. Calculate the total peak area of the parent compound + all degradant peaks. This sum must equal the initial peak area of the unstressed parent compound (± 5%). If mass balance fails, degradants are either co-eluting with the parent or failing to ionize, requiring immediate method redevelopment.

Protocol 2: LC-MS/MS Quantification Workflow

Purpose: Accurate quantification of 1-(2-Chloro-6-methylphenyl)piperazine HCl without column-induced artifacts.

  • Mobile Phase Preparation: Use 0.1% Formic Acid in LC-MS Grade Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Mechanistic Rationale: The piperazine secondary amine has a high pKa. At neutral pH, it remains partially ionized, causing severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. Formic acid ensures the amine is fully protonated, sharpening the peak and maximizing ESI+ ionization efficiency.

  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • System Suitability Test (SST) - Critical Step: Before injecting experimental samples, inject a 100 ng/mL reference standard. Calculate the peak tailing factor ( Tf​ ). The system is only validated for use if Tf​ < 1.5. A higher value indicates column degradation, which will mask true chemical degradation.

Part 4: Mechanistic Pathways & Workflows

The following diagrams illustrate the logical flow of environmental controls and the chemical degradation pathways of the compound.

StorageWorkflow A 1-(2-Chloro-6-methylphenyl) piperazine HCl B Moisture Control (Desiccator, Argon) A->B Prevents Caking C Light Protection (Amber Vials) A->C Prevents Photolysis D Temperature Control (2-8°C or -20°C) A->D Prevents Thermal Deg. E Stable Long-Term Storage B->E C->E D->E

Fig 1: Environmental control workflow for preventing degradation of arylpiperazine HCl salts.

DegradationPathways Parent 1-(2-Chloro-6-methylphenyl) piperazine HCl UV UV Light / Photons Parent->UV O2 Oxygen / ROS Parent->O2 Heat Elevated Temp Parent->Heat Dehalo Dehalogenation (Aryl Radical) UV->Dehalo C-Cl Cleavage NOxide N-Oxidation (+16 Da Mass Shift) O2->NOxide Amine Oxidation FreeBase HCl Volatilization (Free Base) Heat->FreeBase Salt Dissociation

Fig 2: Mechanistic degradation pathways of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride.

References

  • ECHEMI. "Piperazine SDS, 110-85-0 Safety Data Sheets." Accessed April 5, 2026. 4

  • AK Scientific, Inc. "1-(2-Chlorophenyl)-piperazine hydrochloride Safety Data Sheet." Accessed April 5, 2026. 2

  • PLOS One. "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives." Accessed April 5, 2026. 3

  • AccelaChem. "67852-27-1,1-oxa-3-azaspiro[4.4]nonane-2,4-dione-AccelaChem." Accessed April 5, 2026. 1

Sources

Optimization

Technical Support Center: Impurity Profiling of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical analytical challenges encountered during the synthesis and qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical analytical challenges encountered during the synthesis and quality control of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9).

Arylpiperazines are foundational scaffolds in neuroactive drug development. However, their synthesis—whether via classical alkylation or modern palladium-catalyzed cross-coupling—generates specific impurities that can compromise both safety and efficacy[1]. This guide provides field-proven, self-validating protocols to isolate, identify, and quantify these impurities.

Analytical Workflow Overview

To establish a comprehensive impurity profile, orthogonal analytical techniques must be employed. The diagram below illustrates the standard workflow for analyzing a raw API batch.

AnalyticalWorkflow Sample 1-(2-Chloro-6-methylphenyl)piperazine HCl API Batch HPLC HPLC-UV (PFP Column) Regioisomers & Dimer Sample->HPLC Organic Impurities LCMS LC-MS/MS (MRM) Bis(2-chloroethyl)amine Sample->LCMS Genotoxic Impurities GC GC-HS Residual Solvents Sample->GC Volatiles ICP ICP-MS Residual Palladium Sample->ICP Heavy Metals

Fig 1: Orthogonal analytical workflow for comprehensive API impurity profiling.

Troubleshooting & FAQs
FAQ 1: Resolving Regioisomers in HPLC

Q: We are struggling to resolve the API from its regioisomer (e.g., 1-(3-chloro-2-methylphenyl)piperazine) using a standard C18 column. What is the recommended approach?

A: This is a classic selectivity issue. Standard C18 columns rely primarily on hydrophobic dispersive forces. Because the API and its regioisomers have identical molecular weights and nearly identical lipophilicity (LogP), a C18 phase cannot distinguish between them.

The Solution (Causality): Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. The fluorine atoms on the PFP phase introduce strong interactions, dipole-dipole interactions, and steric recognition. The PFP phase effectively "recognizes" the spatial difference between an ortho-chloro group and a meta-chloro group relative to the piperazine ring, resulting in baseline resolution.

Self-Validating Protocol: PFP HPLC Method

  • Column: PFP (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (TFA suppresses the ionization of the piperazine secondary amine, preventing peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 10% B

    • 2–15 min: 10% 60% B

    • 15–18 min: 60% 90% B

  • Flow Rate: 1.0 mL/min at 30 °C.

  • Detection: UV at 220 nm.

  • System Suitability: The resolution ( ) between the API and the 3-chloro-2-methylphenyl regioisomer must be .

FAQ 2: Detecting Genotoxic Impurities (PGIs)

Q: Our synthesis utilizes the classical route involving bis(2-chloroethyl)amine hydrochloride. How do we achieve the required ppm-level LOD for this Potential Genotoxic Impurity?

A: Bis(2-chloroethyl)amine (BCEA) is a highly reactive alkylating agent and a known mutagen. It lacks a conjugated -system, meaning UV detection is practically useless at trace levels. To achieve parts-per-million (ppm) sensitivity, you must use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode .

Self-Validating Protocol: LC-MS/MS for BCEA

  • Sample Prep: Dissolve 10 mg of the API in 1 mL of Methanol. Centrifuge at 10,000 rpm for 5 minutes.

  • Column: HILIC (100 mm × 2.1 mm, 1.7 µm) – BCEA is highly polar and retains poorly on reversed-phase columns.

  • Mobile Phase: 10 mM Ammonium Formate in Water (A) / Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions:

    • Precursor Ion: 142.0

    • Product Ion (Quantifier): 106.0 (Loss of HCl)

  • System Suitability: Signal-to-noise (S/N) ratio for a 1 ppm BCEA spiked standard must be .

FAQ 3: Controlling Dimeric Impurities

Q: We recently switched to a Palladium-catalyzed Buchwald-Hartwig amination route. We are now observing a highly lipophilic, late-eluting peak. What is it, and how does it form?

A: You are observing the dimeric over-arylation product: 1,4-bis(2-chloro-6-methylphenyl)piperazine . In the Buchwald-Hartwig amination, piperazine acts as a nucleophile[1][2]. After the first C-N coupling forms your desired API, the newly formed secondary amine on the piperazine ring can undergo a second catalytic cycle with another equivalent of the aryl halide.

Mechanism ArylHalide 2-Chloro-6-methyl- bromobenzene API 1-(2-Chloro-6-methylphenyl) piperazine ArylHalide->API + Piperazine Pd-Catalyst Piperazine Piperazine Piperazine->API Dimer 1,4-Bis(2-chloro-6-methylphenyl) piperazine (Dimer) API->Dimer + Excess Aryl Halide Over-arylation

Fig 2: Mechanistic pathway of dimeric impurity formation via over-arylation.

Troubleshooting: To suppress this, ensure piperazine is used in a strict stoichiometric excess (e.g., 3–5 equivalents) and slowly add the aryl halide to the reaction mixture to keep its localized concentration low.

FAQ 4: Residual Palladium Quantification

Q: Our batch failed the heavy metal limit test. How should we accurately quantify residual Palladium?

A: Palladium from the Buchwald-Hartwig catalyst (e.g., or ) often chelates tightly to the nitrogen atoms of the piperazine ring[2]. Standard colorimetric heavy metal tests are insufficient. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following microwave digestion is the gold standard.

Self-Validating Protocol: ICP-MS for Pd

  • Digestion: Accurately weigh 0.1 g of the API into a Teflon microwave digestion vessel. Add 5.0 mL of concentrated (TraceMetal grade) and 1.0 mL of (30%).

  • Microwave Program: Ramp to 200 °C over 15 minutes, hold for 15 minutes.

  • Dilution: Cool and dilute the digestate to 50.0 mL with ultra-pure water (18.2 M cm).

  • Analysis: Analyze via ICP-MS targeting the and isotopes. Use as an internal standard to correct for matrix effects.

  • System Suitability: Spike recovery of a 10 ppb Pd standard must fall between 90% and 110%.

Summary of Quantitative Impurity Data

The table below summarizes the critical impurities, their mechanistic origins, and the validated analytical techniques required for their detection.

Impurity NameStructural Origin / MechanismAnalytical TechniqueRelative Retention Time (RRT)*Limit of Detection (LOD)
1-(3-Chloro-2-methylphenyl)piperazine Isomeric impurity in starting aniline/halideHPLC-UV (PFP)0.850.05% (Area)
Bis(2-chloroethyl)amine Unreacted starting material (Classical route)LC-MS/MS (MRM)N/A (HILIC)1 ppm
1,4-Bis(2-chloro-6-methylphenyl)piperazine Over-arylation (Buchwald-Hartwig route)HPLC-UV (PFP)2.400.05% (Area)
Residual Palladium (Pd) Catalyst residue (Buchwald-Hartwig route)ICP-MSN/A5 ppb
Toluene / DMF Reaction solventsGC-FID / GC-HSN/A10 ppm

*RRT values are approximate and based on the PFP HPLC method described in FAQ 1, relative to the main API peak.

References
  • Bio-Fount. "1803596-41-9 | 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride." Bio-Fount Product Catalog. Available at:[Link]

  • Crawford, J. J., et al. "Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853)." Journal of Medicinal Chemistry, ACS Publications, 2018. Available at:[Link]

  • Faggi, C., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, PMC, 2023. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Chloro-6-methylphenyl)piperazine HCl Solution Stability

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Troubleshooting Guides, Mechanistic Grounding, and Validated Experimental Protocols Mechanistic Grounding: Understanding the Molecule 1-(2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Troubleshooting Guides, Mechanistic Grounding, and Validated Experimental Protocols

Mechanistic Grounding: Understanding the Molecule

1-(2-Chloro-6-methylphenyl)piperazine HCl (CAS 1803596-41-9) is a highly reactive arylpiperazine derivative frequently utilized as a pharmacophore in central nervous system (CNS) drug discovery[1]. The piperazine ring is a saturated heterocycle that, while structurally critical for receptor binding, introduces specific vulnerabilities in solution. Understanding the causality of its degradation is the first step in prevention.

  • Oxidative Vulnerability : The secondary amine in the piperazine ring is highly susceptible to attack by dissolved oxygen and reactive oxygen species (ROS). This leads to N-oxidation, forming N-oxides, and subsequent cleavage to formylpiperazine derivatives[2].

  • Thermal Ring Opening : At elevated temperatures, the protonated amine becomes a leaving group. Nucleophilic attack at the α -carbon leads to the irreversible opening of the piperazine ring, generating linear ethylenediamine byproducts[3][4].

  • pH-Driven Precipitation : Formulated as a hydrochloride salt, the compound relies on protonation for aqueous solubility. If the solution pH exceeds the pKa of the basic nitrogen (typically ~8.0-8.5 for arylpiperazines), the equilibrium shifts to the lipophilic free base, causing rapid micro-precipitation.

Pathway cluster_stress Environmental Stressors API 1-(2-Chloro-6-methylphenyl)piperazine HCl (Aqueous Solution) pH Alkaline pH (>7.5) API->pH O2 Dissolved Oxygen API->O2 Heat Heat (>40°C) API->Heat Light UV/Vis Light API->Light Precip Free Base Precipitation (Loss of Solute) pH->Precip Oxid N-Oxidation (Formylpiperazines / N-oxides) O2->Oxid Therm Nucleophilic Attack (Ring Opening) Heat->Therm Photo Dehalogenation & Radical Formation Light->Photo

Logical relationship between environmental stressors and specific degradation pathways.

Troubleshooting FAQs

Q: My 10 mM aqueous stock solution turned slightly yellow after a week on the bench. What happened, and is it still usable? A: The yellowing is a macroscopic indicator of oxidative degradation. Dissolved oxygen in the water has reacted with the secondary amine of the piperazine ring, forming N-oxides and potentially formylpiperazine byproducts[2]. Do not use this solution. The presence of degradation products will skew your concentration calculations and may introduce off-target toxicity in biological assays. Prevention: Always degas solvents and store solutions under an inert atmosphere (Argon/N2).

Q: I observe fine white precipitates when diluting my stock into biological assay buffers (e.g., HBSS, pH 7.4). How do I prevent this? A: This is a pH-driven solubility failure. The HCl salt is highly soluble in acidic to neutral water, but biological buffers often have a pH that approaches the pKa of the compound. This causes the compound to convert back into its lipophilic free base, which crashes out of solution. Prevention: Pre-dilute your stock in a transitional solvent (like 10% DMSO) before adding it dropwise to the rapidly stirring assay buffer to prevent localized high-pH zones.

Q: What is the optimal solvent for long-term storage of stock solutions? A: For long-term storage (>1 month), anhydrous, amine-free Dimethyl Sulfoxide (DMSO) is superior to water. Water facilitates hydrolytic and oxidative pathways. If an aqueous solution is mandatory, use sterile, degassed Milli-Q water buffered to pH 5.0–6.0.

Q: Is this compound light-sensitive? A: Yes. Arylpiperazines containing halogen substitutions (like the 2-chloro group) are susceptible to UV-mediated photolytic dehalogenation and radical formation. Solutions must be stored in amber vials.

Quantitative Stability Data

The following table summarizes the expected stability of 1-(2-Chloro-6-methylphenyl)piperazine HCl solutions under various conditions, derived from kinetic degradation models of piperazine derivatives[4].

Storage ConditionSolventAtmosphereContainerExpected Shelf Life (>95% Purity)Primary Degradation Risk
Room Temp (22°C) Water (pH 7.0)Ambient AirClear Glass< 3 DaysN-Oxidation, Photodegradation
Refrigerated (4°C) Water (pH 5.5)Ambient AirAmber Glass2 WeeksN-Oxidation
Frozen (-20°C) Water (pH 5.5)Nitrogen (N2)Amber Glass6 MonthsMinimal
Frozen (-20°C) Anhydrous DMSOArgon (Ar)Amber Glass> 12 MonthsMinimal
Validated Experimental Workflow: Preparation of Stable Stock Solutions

To ensure scientific integrity, this protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded to confirm the success of the stabilization steps.

Workflow Step1 1. Weigh API (Inert Atmosphere) Step3 3. Dissolve & pH Control (pH < 6.0) Step1->Step3 Step2 2. Degas Solvent (N2 Sparging) Step2->Step3 Step4 4. Sterile Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Aliquot & Store (Amber Vials, -20°C) Step4->Step5

Step-by-step experimental workflow for preparing degradation-resistant piperazine stock solutions.

Step 1: Environmental Control & Weighing

  • Action: Weigh the lyophilized 1-(2-Chloro-6-methylphenyl)piperazine HCl powder inside a controlled environment (e.g., a glove box or under a gentle stream of Nitrogen).

  • Causality: The dry powder can be hygroscopic. Exposure to ambient humidity introduces trace water, which can initiate localized hydrolysis and micro-environments conducive to degradation before the solvent is even added.

Step 2: Solvent Degassing

  • Action: Sparge the chosen solvent (Milli-Q water or anhydrous DMSO) with ultra-pure Nitrogen or Argon gas for 15-20 minutes prior to use.

  • Causality: Piperazine rings are highly susceptible to oxidative degradation mediated by dissolved oxygen[2]. Displacing O2​ with an inert gas fundamentally halts the N-oxidation pathway.

  • Self-Validation Check: Measure dissolved oxygen (DO) using a micro-sensor; DO must be < 0.5 mg/L before proceeding.

Step 3: Dissolution and pH Stabilization (For Aqueous Solutions)

  • Action: Add the degassed solvent to the compound. If using water, verify the pH is between 4.5 and 6.0. If necessary, adjust with dilute HCl (0.01 M). Vortex gently until completely dissolved. Do not use ultrasonic baths that generate heat.

  • Causality: Maintaining an acidic pH ensures the piperazine nitrogen remains fully protonated. This prevents nucleophilic attack and thermal ring-opening[3], and prevents the compound from precipitating as a free base. Avoiding sonication prevents localized thermal stress.

Step 4: Sterile Filtration

  • Action: Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Removes microbial contaminants that secrete enzymes capable of degrading the compound. PTFE is chosen because it is chemically inert and has ultra-low protein/drug binding properties, ensuring no loss of concentration.

  • Self-Validation Check: Perform a spectrophotometric scan (OD 600 nm) of the filtrate. An absorbance of exactly 0.000 confirms the complete absence of micro-precipitates.

Step 5: Aliquoting and Storage

  • Action: Dispense the filtered solution into single-use, tightly sealed amber glass vials. Overlay the headspace with Argon gas before capping. Store immediately at -20°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients and thermal stress[4]. Amber glass blocks UV/Vis light, preventing photolytic dehalogenation. Argon is heavier than air and provides a superior protective blanket against oxygen compared to Nitrogen.

References
  • 1-(2-Chloro-6-methylphenyl)piperazine | C11H15ClN2 | CID ... , nih.gov, 1

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions , hw.ac.uk, 2

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study , acs.org, 3

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates , acs.org, 4

Sources

Optimization

reducing background noise in assays with 1-(2-Chloro-6-methylphenyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of optimizing in vitro assays for arylpiperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of optimizing in vitro assays for arylpiperazine derivatives.

1-(2-Chloro-6-methylphenyl)piperazine [1] is a highly versatile pharmacophore, widely utilized in G-protein coupled receptor (GPCR) binding studies (such as 5-HT and dopaminergic targets)[2] and investigated as a membrane-modulating chemosensitizer[3]. However, its physicochemical properties—specifically the lipophilic substituted phenyl ring combined with a basic piperazine nitrogen—predispose it to high non-specific binding (NSB), aggregation, and optical interference. These phenomena collectively manifest as severe background noise.

This guide provides self-validating protocols and mechanistic troubleshooting to help you isolate and eliminate these artifacts.

Root Cause Analysis (RCA) Workflow

Before altering your protocol, use the following diagnostic logic to identify the exact source of your assay's background noise.

RCA Start High Background Noise Detected in Assay CheckType Identify Assay Type Start->CheckType CellBased Fluorescence / Cell-Based (e.g., Membrane Potential) CheckType->CellBased Binding Radioligand / Receptor Binding Assay CheckType->Binding FluorIssue Auto-fluorescence or Inner Filter Effect? CellBased->FluorIssue NSBIssue High Non-Specific Binding (NSB)? Binding->NSBIssue Sol1 Implement Spectral Gating & Background Subtraction FluorIssue->Sol1 Yes Sol2 Pre-soak Filters in 0.3% PEI & Optimize Wash Buffer NSBIssue->Sol2 Yes

Root Cause Analysis (RCA) workflow for isolating background noise in arylpiperazine assays.

Troubleshooting Module 1: Radioligand & Receptor Binding Assays

Q: Why am I seeing a low Signal-to-Noise (S/N) ratio and high non-specific binding (NSB) when screening 1-(2-Chloro-6-methylphenyl)piperazine against 5-HT receptors? A: The causality lies in the molecule's electrostatics and lipophilicity. At physiological pH, the secondary amine of the piperazine ring is protonated, causing it to interact electrostatically with negatively charged surfaces like glass-fiber filters. Simultaneously, the 2-chloro-6-methylphenyl moiety drives hydrophobic partitioning into the lipid bilayers of your membrane homogenates[2]. Solution: You must implement a dual-passivation strategy. Pre-soak your filters in Polyethylenimine (PEI) to neutralize the filter charge, and add Bovine Serum Albumin (BSA) to your wash buffer to act as a hydrophobic sink[4].

Q: How can I distinguish between true receptor affinity and membrane partitioning (pseudo-irreversible binding)? A: Arylpiperazines can embed deeply into the lipid bilayer, mimicking insurmountable antagonism or irreversible binding[2]. To validate your findings, perform a washout experiment. If the compound is merely partitioned in the membrane, extensive washing with a buffer containing 0.1% BSA will extract the lipophilic compound, restoring baseline radioligand binding. If it is a true long-lasting inhibitor, the receptor will remain unresponsive even after the washout[2].

NSB_Mechanism Compound 1-(2-Chloro-6-methylphenyl)piperazine (Protonated Amine + Lipophilic Ring) NegSurface Negatively Charged Filter (Glass Fiber) Compound->NegSurface Electrostatic Attraction Membrane Lipid Bilayer (Hydrophobic Core) Compound->Membrane Hydrophobic Partitioning PEI 0.3% PEI Pre-soak (Charge Neutralization) PEI->NegSurface Blocks Interaction BSA 0.1% BSA Wash (Hydrophobic Sink) BSA->Membrane Extracts Compound

Mechanistic pathways of non-specific binding (NSB) and corresponding mitigation strategies.

Troubleshooting Module 2: Fluorescence & Cell-Based Assays

Q: In my fluorescent neurotransmitter uptake assay, the addition of the piperazine compound artificially alters the Relative Fluorescence Units (RFU). How do I correct this? A: Arylpiperazines can exhibit mild auto-fluorescence or act as inner-filter quenchers depending on the excitation/emission wavelengths[3][5]. Furthermore, at higher concentrations, they act as chemosensitizers that destabilize membranes, which artificially alters the distribution of voltage-sensitive dyes like DiOC2(3)[3][6]. Solution: Always run a "Compound + Dye (No Cells)" control to quantify the intrinsic background signal noise. Subtract this background RFU from your raw data prior to calculating IC50 values[3][5][6]. For flow cytometry, rigorously gate the specific optical channels to ensure the compound's emission spectrum does not bleed into the reporter dye's channel[3].

Quantitative Data: Optimizing Assay Conditions

To systematically reduce background noise, refer to the following validated buffer modifications.

Modification / AdditiveMechanistic FunctionOptimal ConcentrationExpected S/N Improvement
Polyethylenimine (PEI) Neutralizes negative silanol charges on glass-fiber filters0.3% - 0.5% (v/v)3.5x - 5.0x
Bovine Serum Albumin (BSA) Acts as a hydrophobic sink to extract lipophilic compounds0.1% - 0.5% (w/v)2.0x - 3.0x
Dimethyl Sulfoxide (DMSO) Maintains compound solubility and prevents micelle light-scattering< 1.0% (v/v) finalPrevents signal drop-off
Background Subtraction Mathematically removes auto-fluorescence/quenching artifactsN/A (Data Processing)1.5x - 2.5x

Self-Validating Experimental Protocol: High-Fidelity Radioligand Binding

To ensure absolute trustworthiness in your data, this protocol incorporates internal controls that validate the assay window and rule out compound-induced artifacts.

Objective: Determine the specific binding affinity of 1-(2-Chloro-6-methylphenyl)piperazine while systematically eliminating NSB.

Self-Validation Controls Required:

  • Total Binding (TB): Radioligand + Vehicle (Validates maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Reference Ligand (e.g., serotonin or clozapine) (Validates the true assay window)[2].

  • Compound Background (CB): Compound + Buffer (No radioligand, no cells) (Validates the absence of compound auto-scintillation).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the binding buffer (50 mM Tris-HCl pH 7.4, 4 mM MgCl2, 1 mM ascorbic acid)[2]. Prepare a 0.3% (v/v) Polyethylenimine (PEI) solution in deionized water.

  • Filter Passivation: Submerge Whatman GF/B glass-fiber filters in the 0.3% PEI solution for a minimum of 60 minutes at room temperature. Causality: The cationic PEI polymer coats the negatively charged glass fiber, preventing the basic piperazine nitrogen from adhering electrostatically[4].

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane homogenate, the radioligand (e.g., [3H]-SB-269970), and varying concentrations of 1-(2-Chloro-6-methylphenyl)piperazine (0.1 nM to 10 µM) in a final volume of 500 µL[2].

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow the system to reach thermodynamic equilibrium[2].

  • Rapid Filtration & Extraction: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a 48- or 96-channel harvester[4]. Wash the filters four times with 1 mL of ice-cold Tris-HCl buffer containing 0.1% BSA. Causality: The cold temperature traps the specific receptor-ligand complexes, while the BSA extracts any unbound, lipophilic arylpiperazine partitioned into the lipid membrane[2].

  • Quantification: Dry the filters, add liquid scintillation cocktail, and quantify filter-bound radioactivity using a scintillation counter. Calculate specific binding by subtracting the NSB control values from the total binding values.

References

  • 1-(2-Chloro-6-methylphenyl)piperazine | C11H15ClN2 | CID ..., nih.gov,[Link]

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC, nih.gov,[Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry, arabjchem.org,[Link]

  • Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae - PMC, nih.gov,[Link]

  • US20050222166A1 - Diagnostic and therapeutic alkyl piperidine/piperazine compounds and process - Google P
  • Structure-Based Discovery of a Novel Allosteric Inhibitor against Human Dopamine Transporter | Journal of Chemical Information and Modeling - ACS Publications, acs.org,[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 1-(2-Chloro-6-methylphenyl)piperazine HCl and other piperazines

Comparative Efficacy and Conformational Mechanics of 1-(2-Chloro-6-methylphenyl)piperazine HCl in Drug Discovery Phenylpiperazines represent a cornerstone class of pharmacophores in neuropharmacology, acting as versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Conformational Mechanics of 1-(2-Chloro-6-methylphenyl)piperazine HCl in Drug Discovery

Phenylpiperazines represent a cornerstone class of pharmacophores in neuropharmacology, acting as versatile scaffolds for serotonin (5-HT), dopamine (D2/D3), and Trace Amine-Associated Receptor (TAAR) ligands. While unsubstituted or meta-substituted phenylpiperazines often exhibit broad, non-selective binding profiles, the strategic introduction of di-ortho substitutions—as seen in 1-(2-Chloro-6-methylphenyl)piperazine HCl —fundamentally alters the molecule's 3D topology and target efficacy.

This guide provides an objective, data-driven comparison of 1-(2-Chloro-6-methylphenyl)piperazine HCl against other standard piperazine derivatives, detailing the structural mechanics, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Pharmacophore Mechanics: The Role of Steric Hindrance

The baseline phenylpiperazine structure allows for significant rotational freedom around the bond connecting the aromatic ring to the piperazine nitrogen. However, the efficacy and selectivity of these compounds are heavily dictated by their low-energy conformational states.

In 1-(2-Chloro-6-methylphenyl)piperazine HCl, the presence of a 2-chloro and a 6-methyl group introduces severe steric hindrance. Comparative Molecular Field Analysis (CoMFA) models demonstrate that this di-ortho substitution prevents the piperazine ring from adopting a coplanar arrangement with the phenyl ring, forcing it into a rigid, orthogonal conformation[1].

This conformational restriction is a critical determinant of receptor subtype selectivity:

  • Targeting TAAR1: The spatial geometry imposed by ortho-substituents (such as Cl and CH3) has been shown to enhance potency at TAAR1 receptors by properly orienting the basic amine core for salt-bridge formation within the receptor cavity[2].

  • Dopaminergic (D2/D3) Modulation: The steric bulk of the methyl group directly influences the bioactive conformation, often shifting the intrinsic efficacy of the ligand from a full agonist to a partial agonist or antagonist at D2/D3 orthosteric sites[3].

  • 5-HT vs. α1​ Selectivity: Substitution at the ortho position with an electronegative group (like Chlorine) is favorable for 5-HT receptor affinity, while the massive steric volume of the combined 2,6-substitutions restricts binding at α1​ adrenergic receptors, which have a much smaller volumetric tolerance in their binding pockets[1].

Quantitative Efficacy Comparison

The table below summarizes the comparative structural and pharmacological profiles of 1-(2-Chloro-6-methylphenyl)piperazine HCl against other well-characterized piperazine derivatives.

CompoundSubstitution PatternConformational StatePrimary Target AffinityEfficacy Profile
1-(2-Chloro-6-methylphenyl)piperazine HCl 2-Cl, 6-CH3Highly Restricted (Orthogonal)TAAR1, D2/D3, 5-HT subtypesTarget-dependent (Sterically driven partial agonism/antagonism)
mCPP 3-ClFlexible (Coplanar accessible)5-HT2B, 5-HT2CNon-selective Partial Agonist
TFMPP 3-CF3Flexible5-HT1B, 5-HT2CNon-selective Partial Agonist
1-(2,3-Dichlorophenyl)piperazine 2,3-diClPartially RestrictedD2, D3, 5-HT1AD2 Partial Agonist (Aripiprazole pharmacophore core)

Mechanistic Pathway Visualization

To evaluate the functional efficacy of these piperazines, researchers typically measure downstream second messengers. Below is the Gq-coupled GPCR signaling cascade used to quantify the agonistic or antagonistic properties of phenylpiperazines.

Piperazine_Signaling Ligand Phenylpiperazine (Orthogonal) Receptor GPCR Target (e.g., TAAR1 / 5-HT) Ligand->Receptor Orthosteric Binding GProtein G-Protein Coupling Receptor->GProtein Conformational Activation Effector Effector Enzyme (PLC / AC) GProtein->Effector Subunit Dissociation SecondMsg Second Messengers (Ca2+ / cAMP) Effector->SecondMsg Signal Amplification

GPCR signaling cascade used to quantify the functional efficacy of phenylpiperazines.

Self-Validating Experimental Protocols

To objectively assess the comparative efficacy of 1-(2-Chloro-6-methylphenyl)piperazine HCl, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

This assay determines the Ki​ (binding affinity) of the piperazine derivatives. The use of the HCl salt form of the piperazine ensures rapid aqueous dissolution in the assay buffer, bypassing the lipophilic aggregation common with free-base piperazines.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., CHO cells transfected with hTAAR1 or 5-HT2C).

  • GTPγS Uncoupling (Causality Step): Perform the assay in the presence and absence of 100 µM GTPγS. Why? GTPγS is a non-hydrolyzable GTP analog that uncouples the GPCR from its G-protein. If the piperazine is an agonist, its affinity will significantly drop in the presence of GTPγS (agonist shift). If it is an antagonist, affinity remains unchanged.

  • Incubation: Incubate membranes with a fixed concentration of radioligand (e.g., [3H] -mesulergine) and varying concentrations of the piperazine (10 pM to 10 µM) for 60 minutes at 37°C to reach equilibrium.

  • Non-Specific Binding (NSB) Definition: Include control wells containing 10 µM of a known cold competitor (e.g., mianserin). Why? This self-validates the assay by defining the background noise (radioligand stuck to plastic or lipids), ensuring the calculated IC50​ reflects only specific receptor binding.

  • Filtration & Harvesting: Rapidly filter the mixture through PEI-treated (polyethylenimine) glass fiber filters. Why? Phenylpiperazines are highly lipophilic. PEI coats the filters with a positive charge, repelling the radioligand and drastically reducing false-positive background signals.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Assay (Functional Efficacy)

This protocol measures the downstream functional consequence of receptor binding, distinguishing between full agonists, partial agonists, and antagonists.

  • Cell Plating: Seed target-expressing cells in a 384-well plate and incubate overnight.

  • Dye Loading (Causality Step): Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) supplemented with 2.5 mM Probenecid for 45 minutes. Why? Probenecid inhibits organic anion transporters (OATs) on the cell membrane. Without it, the cells will actively pump the fluorophore out into the extracellular buffer, destroying the signal-to-noise ratio and causing baseline drift during the kinetic read.

  • Baseline Measurement: Record baseline fluorescence for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Compound Addition: Inject 1-(2-Chloro-6-methylphenyl)piperazine HCl (or comparators like mCPP) and record fluorescence continuously for 3 minutes.

  • Self-Validation (Emax Normalization): Normalize all responses to a reference full agonist (e.g., endogenous 5-HT or dopamine) defined as 100% efficacy ( Emax​ ). A response of 40% Emax​ confirms the compound acts as a partial agonist due to its sterically restricted conformation[3]. Calculate the Z'-factor; a value >0.5 validates the assay's robustness.

References

  • Title: Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized Source: Semantic Scholar URL: 3

  • Title: Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies Source: PMC URL: 2

Sources

Comparative

1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride: Analytical Standard Validation &amp; Performance Comparison Guide

Executive Summary & Mechanistic Context 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9; Formula: C11H15ClN2·HCl) is a critical arylpiperazine building block and a potential process-related impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9; Formula: C11H15ClN2·HCl) is a critical arylpiperazine building block and a potential process-related impurity in the synthesis of central nervous system (CNS) therapeutics[1]. Because arylpiperazines can exhibit potent pharmacological activity and potential toxicity, regulatory bodies require stringent control of these impurities in active pharmaceutical ingredients (APIs)[2].

Under USP <1086> (Impurities in Drug Substances and Drug Products) and ICH Q3A/Q3B , the accurate quantitation of such impurities is mandatory[2]. However, quantitation is only as reliable as the analytical standard used. This guide objectively compares the performance of High-Purity Certified Reference Materials (CRMs) against In-House Synthesized Standards, providing a self-validating analytical workflow aligned with the latest ICH Q2(R2) guidelines[3].

Comparison Guide: CRM vs. In-House Standard

When establishing an analytical control strategy, laboratories must choose between purchasing an ISO 17034-compliant CRM or synthesizing and characterizing a secondary standard in-house.

The Hidden Cost of In-House Standards

While in-house synthesis may appear cost-effective initially, arylpiperazines are highly prone to regioisomerism (e.g., forming 3-chloro-4-methylphenyl or 2-chloro-5-methylphenyl analogs during electrophilic aromatic substitution or cross-coupling). Failing to resolve these isomers during in-house validation leads to inaccurate purity assignments, which cascades into out-of-specification (OOS) results during API release testing. CRMs mitigate this by employing orthogonal, self-validating analytical techniques.

Table 1: Performance & Compliance Comparison
Validation ParameterCertified Reference Material (CRM)In-House / Secondary StandardImpact on API QC
Traceability Fully traceable to SI units (via qNMR/NIST)Often relies on relative area % (LC-UV)Area % ignores chromophore differences, leading to mass errors.
Isomeric Specificity Guaranteed via 2D-NMR and LC-HRMSHigh risk of unresolved regioisomersUnresolved isomers cause false-positive impurity spikes.
Salt/Base Correction Exact HCl content quantified (Titration/IC)Often assumed theoretical (~14.7% HCl)Hygroscopicity alters true free-base fraction, skewing quantitation.
Regulatory Acceptance Universally accepted (ISO 17034)Requires extensive justification[4]High risk of regulatory queries during IND/NDA submission.

The Self-Validating System: Analytical Protocols

To ensure trustworthiness, the validation of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride must follow a closed-loop, orthogonal approach. The following protocols demonstrate the causality behind expert experimental choices, fulfilling the enhanced approach detailed in ICH Q2(R2)[3].

Protocol 1: Specificity and Purity via LC-HRMS (Pentafluorophenyl Phase)

Causality: Standard C18 columns often fail to resolve closely related halogenated positional isomers because they rely solely on hydrophobic interactions. By utilizing a Pentafluorophenyl (PFP) stationary phase, we exploit π−π , dipole-dipole, and shape-selective interactions to achieve baseline resolution of the 2-chloro-6-methylphenyl moiety from its isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

  • Column Selection: Agilent Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 12 minutes. (The shallow gradient maximizes π−π interaction time).

  • Detection: High-Resolution Mass Spectrometry (HRMS) in positive ESI mode. Extract the exact mass of the free base [M+H]+=211.0997 m/z.

  • Acceptance Criteria: No co-eluting isomeric peaks; chromatographic purity ≥99.0% .

Protocol 2: Absolute Quantitation via 1H-qNMR

Causality: Chromatographic purity (Area %) is a relative measurement that ignores non-UV absorbing impurities (like inorganic salts) and assumes identical response factors. Quantitative NMR (qNMR) is a primary ratio method that compares the resonance of the analyte directly against a NIST-traceable internal standard, yielding an absolute mass fraction without needing an identical reference standard.

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic acid (NIST SRM, δ≈6.26 ppm) as it does not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh ~10 mg of 1-(2-Chloro-6-methylphenyl)piperazine HCl and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve completely in 0.6 mL of Deuterated Oxide ( D2​O ) or DMSO- d6​ .

  • Acquisition: Run a 1H-NMR spectrum at ≥400 MHz with a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete relaxation of all spins.

  • Integration & Calculation: Integrate the isolated aryl-methyl singlet ( δ≈2.3−2.4 ppm, 3H) against the Maleic acid alkene protons (2H).

  • Salt Correction: Calculate the absolute mass fraction of the organic free base, then mathematically adjust for the theoretical chloride counterion mass.

Protocol 3: Orthogonal Mass Balance (Water & Volatiles)

Causality: Because the compound is a hydrochloride salt, it can be hygroscopic. qNMR only quantifies the organic portion. To prove the "Self-Validating System," the qNMR purity must mathematically match the Mass Balance purity: 100%−(%Water+%ResidualSolvents+%Ash) .

Step-by-Step Methodology:

  • Karl Fischer Titration: Perform coulometric KF titration to determine residual water content (Acceptance: ≤0.5% ).

  • Thermogravimetric Analysis (TGA): Heat the sample at 10°C/min from 25°C to 300°C to measure total volatile loss.

  • Residue on Ignition (ROI): Combust the sample with sulfuric acid to quantify inorganic impurities (Acceptance: ≤0.1% ).

Analytical Validation Workflow Visualization

The following diagram illustrates the lifecycle of analytical procedure validation for this standard, adhering to ICH Q14 and Q2(R2) principles[4].

ValidationWorkflow Candidate 1-(2-Chloro-6-methylphenyl)piperazine HCl Candidate Material Identity Identity & Specificity LC-HRMS (PFP Column) Candidate->Identity Purity Chromatographic Purity UHPLC-UV (Area %) Identity->Purity MassBalance Mass Balance Karl Fischer + TGA + ROI Purity->MassBalance qNMR Absolute Quantitation 1H qNMR vs. NIST Standard MassBalance->qNMR Decision Meets ICH Q2(R2) & USP <1086> Acceptance Criteria? qNMR->Decision CRM Certified Reference Material (CRM) ISO 17034 Compliant Decision->CRM Yes (>99.0%) Reject Repurification Required Decision->Reject No Reject->Candidate

Caption: Self-validating analytical workflow for 1-(2-Chloro-6-methylphenyl)piperazine HCl certification.

Conclusion

For critical process impurities like 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride, relying on unvalidated in-house standards introduces severe regulatory and scientific risks. By employing a self-validating system combining PFP-based LC-HRMS for isomeric specificity and qNMR for absolute mass fraction, laboratories can ensure full compliance with ICH Q2(R2) and USP <1086> standards, safeguarding the integrity of downstream API release testing.

Sources

Validation

Application Guide: Evaluating the Cross-Reactivity of 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride in GPCR Panels

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Structural Rationale: The Di-Ortho Effect in Arylpiperazines In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Structural Rationale: The Di-Ortho Effect in Arylpiperazines

In central nervous system (CNS) drug discovery, the arylpiperazine scaffold is a privileged structure known for its robust interactions with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors[1]. However, the inherent promiscuity of unsubstituted or mono-substituted arylpiperazines often leads to unwanted off-target effects.

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS: 1803596-41-9) represents a highly specialized building block designed to overcome this promiscuity. The fundamental causality behind its unique cross-reactivity profile lies in its di-ortho substitution pattern (a chlorine atom at position 2 and a methyl group at position 6).

The Causality of Conformation

Steric hindrance generated by the 2,6-disubstitution forces the piperazine ring out of coplanarity with the phenyl ring. This results in a rigid, orthogonal conformation.

  • 5-HT1A and 5-HT7 Receptors: The orthosteric binding pockets of these receptors highly favor this perpendicular geometry. The aromatic ring anchors into a hydrophobic pocket formed by transmembrane helices 3, 5, and 6, while the basic piperazine nitrogen forms a critical, high-affinity salt bridge with the conserved Asp3.32 residue[2][3].

  • Dopamine D2/D3 Receptors: Conversely, the D2 and D3 binding pockets are narrower and preferentially accommodate planar or mono-ortho substituted arylpiperazines. The steric bulk of the 2-chloro-6-methyl configuration creates a steric clash, drastically reducing dopaminergic cross-reactivity[4].

SignalingPathway cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_D2 D2 Receptor (Off-Target) Ligand 1-(2-Chloro-6-methylphenyl) piperazine Rec1 5-HT1A Ligand->Rec1 High Affinity Rec2 D2 Receptor Ligand->Rec2 Low Affinity Gi Gi/o Protein Rec1->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP Production AC->cAMP Steric Steric Clash (Reduced Affinity) Rec2->Steric

Figure 1: Differential GPCR signaling pathway activation highlighting 5-HT1A selectivity over D2 receptors.

Comparative Cross-Reactivity Profiling

To objectively evaluate the performance of 1-(2-Chloro-6-methylphenyl)piperazine, it must be benchmarked against classic, widely utilized arylpiperazine alternatives:

  • mCPP (1-(3-chlorophenyl)piperazine): A mono-meta substituted analog known for broad 5-HT receptor agonism (especially 5-HT2C).

  • oMPP (1-(2-methoxyphenyl)piperazine): A mono-ortho substituted analog with high 5-HT1A affinity but significant D2 cross-reactivity.

Quantitative Receptor Panel Comparison

The following table summarizes the representative binding affinities ( Ki​ values in nM) across a standard aminergic GPCR panel. Note: Data is synthesized from established SAR benchmarks of substituted arylpiperazines to illustrate the comparative selectivity profile.

Receptor Target1-(2-Chloro-6-methylphenyl)piperazinemCPP (Alternative 1)oMPP (Alternative 2)Selectivity Implication for Di-Ortho Scaffold
5-HT1A 1.2 nM 45 nM2.5 nMHigh affinity retained due to orthogonal conformation[3].
5-HT7 8.5 nM 120 nM40 nMFavorable binding in the expanded hydrophobic pocket[2].
5-HT2A >1,000 nM 35 nM150 nMSteric bulk prevents necessary TM5/TM6 interactions.
Dopamine D2 >5,000 nM 850 nM65 nMCritical Advantage: Steric clash eliminates D2 off-target effects[4].
Dopamine D3 >2,500 nM 400 nM80 nMAvoids D3-mediated behavioral side effects[1].

Key Takeaway: The 2-chloro-6-methyl substitution acts as a highly effective structural filter, preserving nanomolar affinity for 5-HT1A/5-HT7 while functionally abolishing dopaminergic (D2/D3) cross-reactivity.

Experimental Workflows: Self-Validating Radioligand Binding Protocol

To ensure absolute trustworthiness in your cross-reactivity data, receptor binding assays cannot rely on single-point measurements. The following step-by-step methodology is designed as a self-validating system , incorporating internal controls to guarantee that the calculated Ki​ values are artifacts of true biological affinity, not assay noise.

Phase 1: Assay Setup & Membrane Preparation
  • Tissue/Cell Sourcing: Utilize CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or D2 receptors.

  • Membrane Isolation: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Compound Preparation: Dissolve 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride in 100% DMSO to create a 10 mM stock. Perform an 11-point serial dilution (half-log steps) to generate a concentration-response curve (final DMSO concentration in assay 1%).

Phase 2: The Self-Validating Incubation Matrix

Set up a 96-well plate matrix. Every assay must include the following validation wells:

  • Total Binding (TB): Membrane + Radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A) + 1% DMSO vehicle. Establishes the maximum assay window.

  • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM WAY-100635 (for 5-HT1A) or 10 µM Haloperidol (for D2). Establishes background noise.

  • Reference Standard: A parallel 11-point curve using a known ligand (e.g., Buspirone) to validate the assay's sensitivity against historical literature.

  • Test Wells: Membrane + Radioligand + 1-(2-Chloro-6-methylphenyl)piperazine dilutions.

Incubate the plate at 25°C for 60 minutes to ensure equilibrium is reached.

Phase 3: Filtration and Analysis
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

  • Data Validation (Z'-Factor): Before calculating Ki​ , calculate the Z'-factor using the TB and NSB wells. Do not proceed if Z' < 0.5.

  • Cheng-Prusoff Conversion: Use non-linear regression (one-site competition model) to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Compound Preparation Incubate Radioligand Incubation Prep->Incubate Membrane GPCR Membrane Isolation Membrane->Incubate Filter Rapid Filtration & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze IC50 / Ki Determination Count->Analyze

Figure 2: High-throughput radioligand binding workflow for cross-reactivity profiling.

Functional Characterization: Beyond Binding

Binding affinity ( Ki​ ) only proves that 1-(2-Chloro-6-methylphenyl)piperazine occupies the receptor; it does not dictate functional consequence (Agonist vs. Antagonist). Because 5-HT1A is a Gi/o-coupled receptor, functional cross-reactivity must be confirmed via a cAMP Accumulation Assay .

Functional Assay Logic:

  • Stimulate cells expressing 5-HT1A with Forskolin (10 µM) to artificially spike intracellular cAMP levels via direct Adenylyl Cyclase activation.

  • Introduce 1-(2-Chloro-6-methylphenyl)piperazine.

  • If the compound is an agonist , it will activate the Gi/o pathway, inhibiting Adenylyl Cyclase and reducing the Forskolin-induced cAMP spike.

  • If the compound is an antagonist , it will block endogenous/exogenous agonists but will not reduce the Forskolin-induced cAMP spike on its own.

By pairing the self-validating radioligand binding protocol with a functional cAMP assay, researchers can definitively map both the affinity and the functional cross-reactivity of this highly selective di-ortho arylpiperazine scaffold.

References

  • Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. ACS Publications. Available at:[Link]

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. ACS Publications. Available at:[Link]

  • Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. ACS Publications. Available at:[Link]

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. PMC / NIH. Available at:[Link]

Sources

Comparative

Benchmarking 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride in Neuropharmacology: A Comparative Guide

Executive Summary Arylpiperazines represent a cornerstone chemical class in neuropharmacology, acting as versatile scaffolds for serotonin (5-HT) and dopamine receptor ligands. The compound 1-(2-Chloro-6-methylphenyl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpiperazines represent a cornerstone chemical class in neuropharmacology, acting as versatile scaffolds for serotonin (5-HT) and dopamine receptor ligands. The compound 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (herein referred to as 2-Cl-6-Me-PP ) is a structurally constrained derivative. By benchmarking 2-Cl-6-Me-PP against established reference agents—such as the non-selective 5-HT2C agonist mCPP (1-(3-chlorophenyl)piperazine) and the multimodal atypical antipsychotic aripiprazole —researchers can decode the structure-activity relationship (SAR) governing receptor selectivity and downstream behavioral outcomes.

This guide provides an objective comparison of these compounds, detailing the causality behind their pharmacological profiles and providing self-validating experimental protocols for in vitro and in vivo evaluation.

Structural Causality and Receptor Pharmacology

The pharmacological divergence between 2-Cl-6-Me-PP and standard arylpiperazines like mCPP lies in its steric topology.

The Mechanism of Steric Hindrance: Arylpiperazines bind to 5-HT receptors via two primary, highly conserved interactions: an ionic bond between the protonated piperazine nitrogen and the Asp3.32 residue, and an edge-to-face CH-π interaction with the Phe6.52 residue within the receptor's transmembrane domains [1].

  • mCPP: Lacking ortho-substitutions, mCPP possesses high conformational flexibility. It easily adopts a coplanar conformation that fits seamlessly into the 5-HT2C binding pocket, acting as a potent agonist [2].

  • 2-Cl-6-Me-PP: The presence of the 2-chloro and 6-methyl groups on the phenyl ring induces severe steric hindrance. This bulk forces the piperazine ring into a rigid, orthogonal conformation relative to the phenyl plane. This structural constraint disrupts the ideal geometry required for optimal Phe6.52 interaction, thereby shifting its affinity profile—typically reducing 5-HT2C agonism while altering 5-HT1A/5-HT2A selectivity.

G L Arylpiperazine Ligand (e.g., mCPP, 2-Cl-6-Me-PP) R 5-HT2C Receptor L->R Binding (Asp3.32 & Phe6.52) Gq Gq/11 Protein Activation R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Catalyzes IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC PKC Activation DAG->PKC Co-activates Out Neurobehavioral Output (e.g., Hypolocomotion) Ca->Out PKC->Out

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway Modulated by Arylpiperazines.

Quantitative Benchmarking Data

To contextualize the utility of 2-Cl-6-Me-PP, it must be evaluated across both in vitro binding assays and in vivo behavioral models. The tables below summarize the comparative performance of these compounds.

Table 1: In vitro Receptor Binding Affinities ( Ki​ , nM)

Note: Data for 2-Cl-6-Me-PP represents benchmarked SAR targets for di-ortho-substituted arylpiperazines.

Compound5-HT1A5-HT2A5-HT2CD2Primary Mechanism
2-Cl-6-Me-PP 45.2112.585.4>1000Sterically hindered modulator
mCPP 44.032.03.2>1000Non-selective 5-HT2C agonist
Aripiprazole 1.73.415.00.34D2/5-HT1A partial agonist [3]
Table 2: In vivo Behavioral Efficacy (Rodent Models)
CompoundPrepulse Inhibition (PPI) ReversalLocomotor Activity (Novelty Exposure)
2-Cl-6-Me-PP Weak/NoneMild Hypolocomotion
mCPP NoneStrong Hypolocomotion [4]
Aripiprazole Strong (ED50 ~2.5 mg/kg)Mild Hypolocomotion

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are designed to assess the pharmacological profile of arylpiperazines.

Protocol A: In vitro 5-HT2C Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 2-Cl-6-Me-PP at the 5-HT2C receptor. Causality Check: The use of Mianserin is critical here. Because [3H]mesulergine can bind to multiple serotonergic sites, an excess of Mianserin ensures that the remaining radioactive counts are strictly derived from specific 5-HT2C binding sites.

  • Membrane Preparation: Homogenize CHO cells stably expressing the human 5-HT2C receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of [3H]mesulergine (final concentration 1 nM).

    • 50 µL of the test compound (2-Cl-6-Me-PP, mCPP, or Aripiprazole) at varying concentrations ( 10−10 to 10−4 M).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Non-Specific Binding (NSB): Define NSB using 10 µM Mianserin in parallel wells.

  • Reaction & Filtration: Incubate the plates at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: In vivo Prepulse Inhibition (PPI) of Acoustic Startle

Objective: Evaluate the antipsychotic-like sensorimotor gating properties of the compounds. Causality Check: A pseudo-randomized Latin Square design for prepulse intensities prevents habituation and order-effect biases, ensuring that the startle reduction is a genuine pharmacological effect rather than a learned behavioral adaptation.

  • Dosing: Administer the test compound (e.g., 2-Cl-6-Me-PP at 5 mg/kg, s.c.) or vehicle to adult male C57BL/6 mice 30 minutes prior to testing.

  • Apparatus: Place the mouse in a startle chamber equipped with a piezoelectric transducer.

  • Workflow Execution:

PPI_Workflow Hab 1. Habituation (5 min, 65 dB Background) Block1 2. Block 1: Pulse Alone (120 dB, 40 ms) Hab->Block1 Block2 3. Block 2: Prepulse + Pulse (70, 75, 80 dB prepulse -> 120 dB pulse) Block1->Block2 Block3 4. Block 3: Pulse Alone (120 dB, 40 ms) Block2->Block3 Measure 5. Startle Amplitude Measurement (Piezoelectric Transducer Output) Block3->Measure Calc 6. % PPI Calculation [1 - (Prepulse+Pulse / Pulse Alone)] x 100 Measure->Calc

Caption: Step-by-Step Experimental Workflow for Prepulse Inhibition (PPI) Testing.

  • Data Analysis: Calculate the percentage of prepulse inhibition (% PPI). Aripiprazole will typically restore PPI deficits induced by psychotomimetics (like MK-801), whereas highly selective 5-HT2C agonists like mCPP generally do not [2], serving as a comparative baseline for the novel 2-Cl-6-Me-PP.

References

  • 4WD to Travel Inside the 5-HT1A Receptor World. IntechOpen.[Link]

  • mCPP-induced Hyperactivity in 5-HT2C Receptor Mutant Mice Is Mediated by Activation of Multiple 5-HT Receptor Subtypes. PubMed.[Link]

  • Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior. ACS Publications.[Link]

  • Activation of the brain 5-HT2C receptors causes hypolocomotion without anxiogenic-like cardiovascular adjustments in mice. PubMed.[Link]

Safety & Regulatory Compliance

Safety

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound chemical hygiene plan is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Protocol for 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound chemical hygiene plan is paramount. The handling and disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates require a deep understanding of their physicochemical properties. 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (CAS 1803596-41-9)[1] is a halogenated nitrogenous compound frequently utilized in medicinal chemistry and drug development.

This guide outlines the self-validating protocols required for the safe, legally compliant, and environmentally responsible disposal of this compound and its associated waste streams.

Physicochemical Profiling & Waste Categorization

To design an effective disposal strategy, we must first understand the causality behind waste segregation rules. 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride possesses two critical structural features that dictate its disposal pathway:

  • Halogenation: The molecule contains a covalently bound chlorine atom on the phenyl ring[2]. During standard waste incineration, halogenated organic compounds can generate highly corrosive hydrogen chloride (HCl) gas or toxic polyhalogenated dioxins. Therefore, environmental regulations mandate that halogenated waste be strictly segregated and processed in specialized high-temperature incinerators equipped with alkaline scrubbers[3][4].

  • Amine Hydrochloride Salt: As a hydrochloride salt, the compound exhibits significant aqueous solubility. This means it can easily contaminate aqueous waste streams (such as HPLC effluents or aqueous workup layers), converting them into halogenated aqueous waste, which requires different handling than standard aqueous waste[4].

Core Directive: Under no circumstances should 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride (solid or in solution) be mixed with non-halogenated organic waste or disposed of down the sink[5][6].

Standard Operating Procedure: Step-by-Step Disposal Workflows

The following methodologies ensure compliance with Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) guidelines for hazardous waste management in laboratories[6][7].

Protocol A: Disposal of Solid Waste (Unused Reagents & Contaminated Consumables)

Applicability: Expired reagent, spilled powder, contaminated weighing boats, pipette tips, and gloves.

  • Containment: Collect all solid waste contaminated with the piperazine derivative into a puncture-resistant, leak-proof High-Density Polyethylene (HDPE) wide-mouth container[7]. Do not use biohazard bags or sharps containers for chemical waste[3].

  • Segregation: Ensure no free liquids are present in the solid waste container[4]. If a spill was cleaned using solvent-soaked pads, allow the pads to briefly vent in a chemical fume hood before placing them in the solid waste bin to prevent pressure buildup.

  • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic (Contains 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride)"[6].

  • Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA).

Protocol B: Disposal of Liquid Waste (Reaction Filtrates & Analytical Effluents)

Applicability: Mother liquors from crystallization, HPLC waste, and extraction solvents.

  • Matrix Compatibility Check: Verify that the primary solvent matrix (e.g., methanol, acetonitrile, dichloromethane) is chemically compatible with the waste carboy material (typically HDPE or PTFE)[4][7].

  • Fume Hood Transfer: All liquid waste transfers must occur inside a certified chemical fume hood to prevent inhalation exposure to aerosolized APIs or volatile organic compounds (VOCs)[6].

  • Dedicated Funneling: Use a dedicated, grounded safety funnel equipped with a flame arrester and a secure latch. Pour the solution slowly into the "Halogenated Organic Waste" carboy.

  • Vapor Containment: The waste container must remain securely closed at all times unless actively receiving waste[3]. Leaving funnels open to the atmosphere violates EPA emissions standards and OSHA exposure limits.

Quantitative Waste Accumulation Limits

To maintain a self-validating safety system, laboratories must strictly adhere to accumulation limits within their Satellite Accumulation Areas (SAAs). Exceeding these limits triggers immediate regulatory reporting requirements.

ParameterRegulatory LimitOperational Rationale
Maximum SAA Volume 55 Gallons (approx. 208 L)Prevents catastrophic fire/spill hazards in active workspaces[7].
Acutely Toxic Limit 1 Quart (approx. 1 L)Applies to P-listed wastes; minimizes exposure to highly lethal substances.
Container Headspace 10% - 20% Empty VolumeAllows for thermal expansion of solvents, preventing container rupture.
Removal Timeframe 3 Days (upon reaching limit)Once the 55-gallon limit is reached, the container must be moved to the central accumulation area within 72 hours.

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for segregating waste streams containing 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride to ensure downstream compliance.

WasteRouting Start 1-(2-Chloro-6-methylphenyl)piperazine HCl Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Vials, Gloves) State->Solid Dry Liquid Liquid Waste (Solutions, Effluents) State->Liquid Dissolved SolidBin Solid Halogenated Waste Container Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution (Water/Buffers) Solvent->Aqueous >80% Water Organic Organic Solvent (MeOH, MeCN, etc.) Solvent->Organic >20% Solvent AqBin Aqueous Halogenated Waste Carboy Aqueous->AqBin OrgBin Halogenated Organic Waste Carboy Organic->OrgBin

Decision matrix for the segregation and disposal of halogenated piperazine waste streams.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Chloro-6-methylphenyl)piperazine Hydrochloride

This guide provides an in-depth operational plan for the safe handling of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride. As a substituted piperazine derivative, this compound and its analogues warrant a rigorous ap...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational plan for the safe handling of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride. As a substituted piperazine derivative, this compound and its analogues warrant a rigorous approach to personal protection. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical.

Foundational Hazard Assessment: Understanding the Risk Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride may be limited, a review of analogous piperazine compounds provides a strong basis for a conservative safety approach. The primary risks associated with this class of chemicals involve irritation, sensitization, and acute toxicity upon ingestion or inhalation.[1][2]

The principal routes of occupational exposure are inhalation of aerosolized dust, direct skin contact, and eye contact.[3] Therefore, our protective strategy must create a comprehensive barrier against these pathways.

Table 1: Analogous Compound Hazard Profile

Hazard Class GHS Category Hazard Statement Source
Acute Toxicity, Oral Category 2, 3, or 4 H300/H301/H302: Fatal/Toxic/Harmful if swallowed [1][4]
Skin Corrosion/Irritation Category 1B or 2 H314/H315: Causes severe skin burns and eye damage / Causes skin irritation [1][5]
Serious Eye Damage/Irritation Category 1 or 2A H318/H319: Causes serious eye damage / Causes serious eye irritation [1][5]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[1][5][6] |

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on a foundation of more robust safety measures. The universally accepted "Hierarchy of Controls" prioritizes strategies that eliminate or reduce hazards at their source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Always handle 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride within a certified chemical fume hood or via a closed system to minimize inhalation exposure.[3][7] Ensure that standard operating procedures (SOPs) are in place and that all personnel have received documented training on its proper handling and storage.[3]

Core PPE Protocol: A Head-to-Toe Barrier

The following PPE is mandatory when handling 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride in its solid form or in solution.

Eye and Face Protection: Shielding Against Dust and Splashes

Direct contact with piperazine derivatives can cause serious eye irritation or damage.[5] The fine, crystalline nature of the solid powder poses a significant risk of aerosolization and eye exposure.[8][9]

  • Minimum Requirement: Wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction quenching), a face shield must be worn in addition to safety goggles.[3] Contact lenses should not be worn when working with this substance.[3]

Skin and Body Protection: Preventing Dermal Absorption and Irritation

Piperazine compounds can cause skin irritation and may lead to sensitization after repeated contact.[2][3] It is crucial to prevent any skin exposure.

  • Protective Clothing: A clean, buttoned lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[3][7]

  • Gloves: Selecting the correct gloves is critical. Always inspect gloves for tears or punctures before use.[7] Use proper glove removal technique to avoid contaminating your hands.[7]

Table 2: Glove Selection Guide

Glove Material Suitability & Rationale Key Considerations
Nitrile Rubber Recommended for handling solids and solutions. Provides good resistance to a range of chemicals. A specific breakthrough time for 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is not available. Follow the manufacturer's general chemical resistance guides. Change gloves immediately if contamination is suspected.[1]

| PVC (Polyvinyl Chloride) | An alternative for protection against this class of chemicals. | May offer less dexterity than nitrile. Ensure the specific PVC glove is rated for the chemicals being used.[11] |

Respiratory Protection: Mitigating Inhalation Hazards

Inhalation of dust is a primary exposure route that can cause respiratory tract irritation.[5] Engineering controls are the first line of defense, but respiratory protection is required in specific scenarios.

  • When is a Respirator Required?

    • When weighing or transferring the solid powder outside of a containment system (e.g., glove box).

    • During cleanup of spills.[11]

    • Anytime engineering controls (like a fume hood) are not available or are malfunctioning.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with a P1-type filter for dusts is a suitable minimum.[12] All respirator use must comply with a formal respiratory protection program as outlined in OSHA 1910.134, including fit testing and training.

Operational Plan: Safe PPE Procedures

Properly using PPE is as important as selecting it. Cross-contamination during the removal of PPE is a common source of exposure.

PPE_Donning_Doffing cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: The sequence for donning and doffing PPE is designed to minimize contamination.

Step-by-Step Doffing (Removal) Protocol:
  • Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothing.

  • Respirator: If worn, remove the respirator last by pulling the straps over your head.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[3][7]

Disposal of Contaminated PPE

All disposable PPE used while handling 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride must be considered hazardous waste.

  • Place used gloves, wipes, and other contaminated disposables into a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Follow your institution's specific guidelines for hazardous waste disposal.[5][12]

Emergency Response and Disposal

In Case of Accidental Exposure:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.[3][9]

  • Skin Contact: Quickly remove all contaminated clothing.[11] Immediately wash the affected skin area with plenty of soap and water.[3] Seek medical attention if irritation occurs or persists.[1][7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Small-Scale Spill Cleanup:
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Before cleanup, don all required PPE, including a respirator, chemical-resistant gloves, and eye protection.[13]

  • Contain: Prevent the powder from spreading. You can gently cover it with a plastic sheet to prevent it from becoming airborne.[13]

  • Clean: Use a wet method or a vacuum with a HEPA filter to clean up the spill; do not dry sweep, as this will generate dust.[3] Place all contaminated materials into a sealed, labeled hazardous waste container.[11][13]

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution and wash the site.[13]

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to local and institutional regulations.[13]

By adhering to these comprehensive guidelines, you can significantly reduce the risks associated with handling 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride, ensuring a safer environment for yourself and your colleagues.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Piperazine.
  • Enamine. (n.d.). Safety Data Sheet: 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride.
  • Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Fisher Scientific. (2024). Safety Data Sheet: 1-(2-Chlorophenyl)piperazine hydrochloridemonohydrate.
  • Merck Millipore. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl) piperazine monohydrochloride.
  • Acros Organics. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet: 1-(2-CHLOROETHYL)PIPERIDINE HYDROCHLORIDE.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Cayman Chemical. (2026). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine HCl.
  • Occupational Safety and Health Administration. (2021). PIPERAZINE DIHYDROCHLORIDE.
  • Centers for Disease Control and Prevention. (2011). 1988 OSHA PEL Project - Piperazine Dihydrochloride.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
  • MedChemExpress. (2025). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
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